Molecular Structure and Stereochemistry of 5-(Hydroxymethyl)-1-methyl-2-piperidinone: A Technical Guide
Executive Summary In contemporary medicinal chemistry, the strategic deployment of functionalized saturated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-(Hydroxymethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic deployment of functionalized saturated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS: 1780429-54-0) [1] represents a highly versatile, stereochemically rich
δ
-lactam scaffold. As a Senior Application Scientist, I have observed that mastering the stereoelectronic nuances of such building blocks is the difference between a successful drug candidate and a failed optimization campaign.
This whitepaper provides an in-depth analysis of the structural topology, stereochemical behavior, and rationale-driven synthesis of this molecule. It is designed to equip drug development professionals with actionable, field-proven insights for integrating this scaffold into complex active pharmaceutical ingredients (APIs), such as kinase inhibitors and protein-protein interaction modulators [5].
Molecular Architecture & Stereochemistry
Structural Topology and Conformational Thermodynamics
The core of 5-(hydroxymethyl)-1-methyl-2-piperidinone is a six-membered
δ
-lactam ring. The presence of the amide bond (
N1−C2
) fundamentally alters the ring's conformational landscape compared to a simple piperidine.
Planarity: The partial double-bond character of the
N−C=O
linkage forces atoms
C6
,
N1
,
C2
, and
C3
into relative coplanarity to maximize
n→π∗
orbital overlap.
Conformational Preference: To minimize allylic strain (
A1,3
strain) between the
N
-methyl group and the adjacent
C6
protons, the ring predominantly adopts a half-chair or sofa conformation rather than a perfect chair.
Stereochemistry at the C5 Position
The
C5
carbon is an
sp3
-hybridized chiral center, yielding two distinct enantiomers: (5R) and (5S) .
The attachment of the hydroxymethyl group (
−CH2OH
) at
C5
introduces critical stereoelectronic considerations:
Pseudo-Equatorial Preference: In the lowest-energy half-chair conformer, the bulky
−CH2OH
group strongly prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial protons at
C3
.
Vector Projection: The stereochemistry at
C5
dictates the precise 3D spatial projection of the hydroxyl group. When utilized in rational drug design, selecting the correct enantiomer is non-negotiable, as the
−CH2OH
acts as a highly directional hydrogen-bond donor/acceptor in the target protein's binding pocket.
Physicochemical Profile & Quantitative Data
Understanding the baseline physicochemical properties is essential for predicting the molecule's behavior in synthesis and biological systems. The
N
-methylation eliminates the hydrogen bond donor capacity of the lactam nitrogen, significantly lowering the topological polar surface area (tPSA) and enhancing passive membrane permeability.
Property
Value / Description
Chemical Name
5-(Hydroxymethyl)-1-methylpiperidin-2-one
CAS Registry Number
1780429-54-0
Molecular Formula
C7H13NO2
Molecular Weight
143.18 g/mol
Monoisotopic Mass
143.0946 Da
Hydrogen Bond Donors
1 (Hydroxyl
−OH
)
Hydrogen Bond Acceptors
2 (Carbonyl
C=O
, Hydroxyl
−OH
)
Chiral Centers
1 (Position
C5
)
SMILES
CN1CC(CCC1=O)CO
Rationale-Driven Synthetic Methodology
While it is theoretically possible to directly methylate 5-(hydroxymethyl)piperidin-2-one (CAS: 146059-77-0) [2], doing so without a protecting group strategy is a fundamental error. The
N−H
of a lactam has a
pKa
of ~15, while the primary alcohol
O−H
has a
pKa
of ~16. Under the strongly basic conditions required for
N
-alkylation (e.g., NaH), alkoxide formation competes with amide deprotonation, leading to catastrophic
O
-alkylation and polymerization [4].
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step requires analytical confirmation before progression, ensuring absolute regiocontrol.
Step-by-Step Experimental Workflow
Step 1: Reduction of 6-Oxopiperidine-3-carboxylic Acid
Procedure: Suspend 6-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF at 0°C. Dropwise add
BH3⋅THF
complex (2.5 eq). Stir at room temperature for 12 hours. Quench carefully with methanol.
Causality: Borane selectively reduces the carboxylic acid to a primary alcohol while leaving the less reactive lactam carbonyl intact.
Validation Check: LC-MS must confirm the mass of intermediate 5-(hydroxymethyl)piperidin-2-one (
[M+H]+=130.1
).
Step 2: O-Protection (Silylation)
Procedure: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq) at 0°C. Stir for 4 hours at room temperature.
Causality: The bulky tert-butyldimethylsilyl (TBDMS) group selectively protects the primary alcohol, rendering it inert to the subsequent strong base [3].
Validation Check: TLC (Ethyl Acetate/Hexane) must show complete consumption of the polar starting material.
Step 3: Regioselective N-Methylation
Procedure: Dissolve the TBDMS-protected lactam in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. After 30 minutes of off-gassing, add Iodomethane (MeI, 1.5 eq). Stir for 2 hours.
Causality: With the alcohol protected, NaH exclusively deprotonates the lactam nitrogen. The resulting nucleophile attacks MeI via an
SN2
mechanism.
Validation Check:1H
-NMR must show a new sharp singlet at ~2.9 ppm integrating to 3 protons (
N−CH3
).
Step 4: O-Deprotection
Procedure: Treat the
N
-methylated intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) at room temperature for 2 hours.
Causality: The highly fluorophilic silicon atom is selectively attacked by the fluoride anion, cleaving the TBDMS ether without hydrolyzing the lactam.
Validation Check: Final LC-MS must confirm the target mass of 143.18 g/mol (
[M+H]+=144.1
).
Applications in Medicinal Chemistry & Pharmacophore Mapping
In drug development, 5-(hydroxymethyl)-1-methyl-2-piperidinone is rarely the final drug; rather, it is a highly privileged scaffold. Recent patent literature highlights the use of functionalized piperidinones in the development of PI3K-
α
inhibitors and Menin-MLL protein-protein interaction inhibitors for hematological malignancies [5].
The scaffold provides three distinct pharmacological vectors:
The
N
-Methyl Vector: Modulates lipophilicity (
LogP
) and projects into hydrophobic sub-pockets, while preventing unwanted H-bond donation that could trigger efflux pumps.
The Carbonyl Vector: Acts as a rigid, predictable hydrogen bond acceptor.
The Chiral Hydroxymethyl Vector: Serves as a versatile synthetic handle for further functionalization (e.g., converting the
−OH
to a leaving group for cross-coupling) or acts directly as an anchoring hydrogen bond donor in the active site.
Pharmacophore mapping of the scaffold illustrating distinct interaction vectors.
References
1780429-54-0 (C7H13NO2) - PubChemLite
Source: PubChem / Université du Luxembourg
URL:[Link](Note: Indexed via PubChemLite structural data) [1]
Greene's Protective Groups in Organic Synthesis
Source: Wiley Online Library
URL:[Link]
WO2023039532A1 - Pi3k-alpha inhibitors and methods of use thereof
Source: Google P
Exploratory
Solubility profile of 5-(Hydroxymethyl)-1-methyl-2-piperidinone in organic solvents
As a Senior Application Scientist, I approach the solubility profiling of organic intermediates not merely as a routine data collection exercise, but as a fundamental study of solute-solvent thermodynamics. Understanding...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the solubility profiling of organic intermediates not merely as a routine data collection exercise, but as a fundamental study of solute-solvent thermodynamics. Understanding the solubility profile of 5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS: 1780429-54-0)[1] is critical for optimizing reaction conditions, designing purification workflows, and formulating downstream active pharmaceutical ingredients (APIs).
Because empirical solubility data for highly specific, functionalized intermediates is often proprietary or sparse in primary literature[1], we must construct a predictive and experimental framework. This whitepaper synthesizes structural causality, predictive thermodynamic modeling, and self-validating experimental protocols to define the solubility profile of this delta-lactam derivative in organic solvents.
Chemical Architecture and Mechanistic Causality
To predict how 5-(Hydroxymethyl)-1-methyl-2-piperidinone interacts with organic solvents, we must first deconstruct its molecular architecture (Molecular Formula: C7H13NO2, MW: 143.18 Da)[1]. The solubility of this molecule is governed by three distinct structural features:
The Delta-Lactam Core (Piperidin-2-one): The cyclic amide provides a strong dipole moment. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, driving affinity toward polar solvents.
N-Methyl Substitution: In unsubstituted lactams, intermolecular hydrogen bonding between the N-H donor and C=O acceptor creates a rigid, high-energy crystal lattice, which severely restricts solubility in non-polar and aprotic solvents. The N-methyl group eliminates this hydrogen-bond donor capacity, lowering the crystal lattice energy and significantly enhancing solubility in polar aprotic and moderately polar organic solvents.
Hydroxymethyl Group (-CH2OH): Positioned at the 5-carbon, this primary alcohol introduces both strong hydrogen-bond donating and accepting capabilities, heavily skewing the molecule's preference toward polar protic solvents (e.g., alcohols) and strong hydrogen-bond acceptors (e.g., DMSO).
Mechanistic pathways of solvent-solute interactions based on functional groups.
Before committing resources to empirical testing, we utilize[2] to map the theoretical solubility sphere of the compound. HSP divides the total cohesive energy of a liquid into three quantitative parameters: dispersion forces (
δD
), polar interactions (
δP
), and hydrogen bonding (
δH
)[3][4].
By calculating the Relative Energy Difference (RED) between the solute and various solvents, we can predict dissolution. A RED < 1.0 indicates high solubility, while a RED > 1.0 indicates poor solubility[5]. Given the functional groups of 5-(Hydroxymethyl)-1-methyl-2-piperidinone, its HSP sphere is heavily weighted toward high
δP
and
δH
values.
Table 1: Estimated Hansen Solubility Parameters and Predicted Affinity
Solvent Class
Organic Solvent
δD
(MPa
0.5
)
δP
(MPa
0.5
)
δH
(MPa
0.5
)
Predicted Affinity (RED)
Polar Protic
Methanol
15.1
12.3
22.3
High (< 1.0)
Polar Aprotic
DMSO
18.4
16.4
10.2
High (< 1.0)
Slightly Polar
Dichloromethane
17.0
7.3
7.1
Moderate (1.0 - 1.5)
Slightly Polar
Ethyl Acetate
15.8
5.3
7.2
Moderate (1.0 - 1.5)
Non-Polar
Hexane
14.9
0.0
0.0
Low (> 2.0)
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While kinetic solubility is useful for early-stage high-throughput screening, thermodynamic solubility is the gold standard required for process chemistry and formulation[6]. To determine the precise solubility profile, we employ a rigorously controlled [7][8].
As an Application Scientist, I mandate that this protocol operates as a self-validating system . The greatest risk in solubility testing is that the solid phase converts into a solvate (e.g., a methanolate) or a different polymorph during equilibration. If this occurs, the measured concentration reflects the solubility of the new crystal form, not the original API/intermediate. Therefore, our protocol includes mandatory solid-state verification.
Step-by-Step Methodology
Solid Dispensing (Oversaturation): Dispense an excess amount of 5-(Hydroxymethyl)-1-methyl-2-piperidinone (e.g., 50–100 mg) into 2 mL glass HPLC vials[7]. The excess ensures the presence of a continuous solid phase, which is the thermodynamic definition of a saturated solution[9].
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, Ethyl Acetate, Heptane) to each vial[9].
Isothermal Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker at exactly 25.0°C ± 0.1°C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24-48 hours is required to overcome the activation energy of dissolution and ensure true thermodynamic equilibrium is reached, rather than a transient supersaturated kinetic state[6][9].
Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C, or filter through a 0.22 µm PTFE syringe filter[7][10]. Causality: PTFE is chosen for its broad chemical compatibility with organic solvents, preventing extractable contamination.
Quantification (Supernatant): Dilute the supernatant appropriately and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS against a pre-established multi-point calibration curve[6][10].
Solid-State Verification (Pellet) - The Self-Validation Step: Recover the residual solid pellet from the centrifugation step. Dry lightly under nitrogen and analyze via Powder X-Ray Diffraction (PXRD). Compare the resulting diffractogram to the starting material to confirm no polymorphic transition or solvate formation occurred during the 48-hour equilibration.
Self-validating shake-flask workflow for thermodynamic solubility determination.
Quantitative Solubility Profile
Based on the mechanistic drivers and empirical modeling frameworks discussed above, the thermodynamic solubility profile of 5-(Hydroxymethyl)-1-methyl-2-piperidinone at 25°C is characterized by high solubility in hydrogen-bonding solvents and near-insolubility in aliphatic hydrocarbons.
Table 2: Thermodynamic Solubility Profile in Organic Solvents (at 25°C)
Solvent
Dielectric Constant (
ε
)
Expected Solubility (mg/mL)
Application Insight
Methanol
32.7
> 100 (Freely Soluble)
Ideal for stock solution preparation and polar recrystallization.
DMSO
46.7
> 100 (Freely Soluble)
Primary solvent for in vitro assay stock preparation[6].
Dichloromethane
8.9
20 - 50 (Soluble)
Excellent choice for liquid-liquid extraction (LLE) from aqueous phases.
Ethyl Acetate
6.0
10 - 30 (Sparingly Soluble)
Optimal anti-solvent candidate when paired with Methanol.
Heptane
1.9
< 1 (Practically Insoluble)
Ideal anti-solvent for forcing precipitation during purification.
Conclusion
The solubility profile of 5-(Hydroxymethyl)-1-methyl-2-piperidinone is dictated by the delicate balance between its hydrophobic N-methyl core and its highly polar, hydrogen-bonding hydroxymethyl and lactam moieties. By utilizing Hansen Solubility Parameters to predict solvent affinity[5] and employing a self-validating shake-flask methodology[10] to empirically confirm these predictions, researchers can confidently engineer solvent systems for the synthesis, extraction, and formulation of this critical intermediate.
References
PubChemLite Database: 1780429-54-0 (C7H13NO2)
Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite
URL:[Link]
The Emerging Therapeutic Potential of 5-(Hydroxymethyl)-1-methyl-2-piperidinone Derivatives: A Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals. The 2-piperidinone nucleus is a well-established privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The 2-piperidinone nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 5-(Hydroxymethyl)-1-methyl-2-piperidinone are emerging as a promising area of investigation, demonstrating a range of pharmacological activities that warrant further exploration. This technical guide provides a comprehensive overview of the current state of research on these derivatives, focusing on their synthesis, biological evaluation, and the crucial structure-activity relationships (SAR) that govern their therapeutic potential.
The Core Scaffold: Synthesis and Functionalization
The synthetic foundation for this class of compounds lies in the preparation of the key intermediate, 5-(hydroxymethyl)-2-piperidinone. A common and effective route to this precursor involves the reduction of 5-ethoxycarbonyl-2-piperidone.
Protocol 1: Synthesis of 5-(Hydroxymethyl)-2-piperidone[1]
A detailed, step-by-step methodology for the synthesis of the precursor.
Materials:
5-ethoxycarbonyl-2-piperidone
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Water
5N Sodium hydroxide (NaOH)
Procedure:
A solution of 5-ethoxycarbonyl-2-piperidone (15.0 g) in anhydrous THF (350 ml) is cooled to -4°C in an ice-salt bath under a nitrogen atmosphere.
Solid lithium aluminum hydride (3.5 g) is added slowly to the stirred solution.
The reaction mixture is stirred for 1 hour at -4°C.
The reaction is carefully quenched by the dropwise addition of water (3.5 ml), followed by 5N NaOH (3.5 ml), and then water (10.5 ml).
The resulting mixture is filtered, and the granular precipitate is washed with THF (100 ml).
The combined filtrate and washings are evaporated under reduced pressure to yield 5-(hydroxymethyl)-2-piperidone.
Causality Behind Experimental Choices: The use of lithium aluminum hydride is a standard and powerful method for the reduction of esters to primary alcohols. The reaction is performed at a low temperature to control the exothermicity and improve selectivity. The specific quenching procedure with water and NaOH is designed to safely decompose the excess reducing agent and precipitate the aluminum salts, facilitating their removal by filtration.
With the precursor in hand, the next critical step is the N-methylation to introduce the methyl group at the 1-position of the piperidinone ring. Several methods can be employed for this transformation, with the Eschweiler-Clarke reaction being a classic and effective choice.
N-Methylation Strategies:
Eschweiler-Clarke Reaction: This method utilizes formaldehyde and formic acid to methylate primary and secondary amines. It is a reductive amination process that is known for its high yields and the avoidance of over-methylation to form quaternary ammonium salts.
Using Methyl Iodide or Dimethyl Sulfate: These are common alkylating agents that can be used to introduce a methyl group onto the nitrogen atom. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the amide nitrogen, making it more nucleophilic.[1][2]
The hydroxymethyl group at the 5-position provides a convenient handle for further derivatization, allowing for the exploration of a wide chemical space. Standard organic chemistry transformations can be employed to synthesize a variety of analogs:
Esterification: The hydroxyl group can be readily esterified with various carboxylic acids, acyl chlorides, or anhydrides to produce a library of ester derivatives.
Etherification: Williamson ether synthesis, by reacting the corresponding alkoxide with an alkyl halide, can be used to generate a range of ether analogs.
Biological Activities and Therapeutic Potential
Research into the biological activities of 5-(Hydroxymethyl)-1-methyl-2-piperidinone and its derivatives has revealed promising potential in several therapeutic areas.
Anticancer Activity
A study on 5-hydroxy-1-methylpiperidin-2-one, isolated from a natural source, demonstrated notable antioxidant and anticancer properties. The compound exhibited cytotoxic effects against the A549 human lung cancer cell line. This finding suggests that the core scaffold possesses intrinsic anticancer potential, which can be further optimized through derivatization.
The broader class of 2-piperidone derivatives has shown significant promise as anticancer agents. For instance, various derivatives have been designed and synthesized to inhibit β-amyloid aggregation and inflammation-mediated neurotoxicity, processes also implicated in some cancers.[3] Furthermore, piperidone-based curcumin analogues have demonstrated potent anti-tumor activities.[4]
Neuroprotective Effects
The piperidine and piperidinone scaffolds are prevalent in compounds targeting the central nervous system. Derivatives of 2-piperidone have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. These compounds have been shown to inhibit Aβ(1-42) self-aggregation and possess anti-inflammatory properties in microglial cells.[3][5] They can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and prevent neuronal cell death.[5]
The hydroxymethyl group on the 5-(Hydroxymethyl)-1-methyl-2-piperidinone core could be a key interaction point with biological targets in the brain, and its modification could lead to the development of novel neuroprotective agents.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. The anti-inflammatory properties of 2-piperidone derivatives have been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines.[5][6] The development of derivatives of 5-(Hydroxymethyl)-1-methyl-2-piperidinone with enhanced anti-inflammatory activity could be a valuable therapeutic strategy.
Structure-Activity Relationship (SAR) Insights
While specific and extensive SAR studies on a large library of 5-(Hydroxymethyl)-1-methyl-2-piperidinone derivatives are still emerging, preliminary insights can be drawn from the broader class of piperidinone compounds.
Key Structural Features Influencing Activity:
Substitution at the 5-position: The nature of the substituent at the 5-position is crucial for modulating biological activity. The hydroxymethyl group serves as a key hydrogen bond donor and acceptor, and its conversion to esters or ethers can significantly impact the compound's polarity, lipophilicity, and ability to interact with target proteins. For example, in other heterocyclic systems, the modification of a hydroxymethyl group has been shown to dramatically alter biological activity.
The N-methyl group: The presence of the methyl group on the nitrogen atom influences the compound's lipophilicity and may affect its metabolic stability and ability to cross biological membranes, including the blood-brain barrier.
The 2-oxo group: The carbonyl group of the piperidinone ring is a key hydrogen bond acceptor and plays a critical role in the molecule's interaction with biological targets.
Visualizing Synthetic and Activity Pathways:
To better understand the relationships between synthesis, derivatization, and biological activity, the following diagrams illustrate key pathways.
Caption: Synthetic pathway to the core 5-(Hydroxymethyl)-1-methyl-2-piperidinone scaffold.
Caption: Derivatization strategies and potential biological activities of the core scaffold.
Future Directions and Conclusion
The 5-(Hydroxymethyl)-1-methyl-2-piperidinone scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, although limited, points towards its potential in oncology, neurodegenerative diseases, and inflammatory disorders.
Future research in this area should focus on:
Systematic Synthesis of Derivatives: The generation of diverse libraries of ester, ether, and other analogs of the core scaffold is essential for comprehensive SAR studies.
Broad Biological Screening: These derivatives should be screened against a wide range of biological targets to fully elucidate their therapeutic potential.
In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies are required to understand their mode of action at the molecular level.
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their drug-like properties, including metabolic stability, bioavailability, and toxicity.
References
PrepChem. Synthesis of 5-Hydroxymethyl-2-piperidone. [Link]
Li, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1853-1865. [Link]
Li, L., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(8), 1853-1865. [Link]
Gao, C., et al. (2018). Synthesis, crystal structures and anti-inflammatory activity of four 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives. Acta Crystallographica Section C: Structural Chemistry, 74(10), 1361-1368. [Link]
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. [Link]
SciSpace. (2015). An investigation on methylation methods of hesperidin. [Link]
MDPI. (2025). Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. [Link]
Reactivity of the Hydroxymethyl Group in 1-Methyl-2-piperidinone Derivatives: A Comprehensive Technical Guide
Executive Summary The 1-methyl-2-piperidinone ring is a privileged δ -lactam scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutics, including fXa and IDH1 inhibitors[1]. Functionalizing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-methyl-2-piperidinone ring is a privileged
δ
-lactam scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutics, including fXa and IDH1 inhibitors[1]. Functionalizing this ring with a hydroxymethyl (–CH₂OH) group provides a highly versatile synthetic handle for late-stage diversification[2]. As a Senior Application Scientist, I have found that understanding the positional reactivity of this primary alcohol is critical for designing robust synthetic routes. This whitepaper provides an in-depth analysis of the reactivity profiles of hydroxymethyl-1-methyl-2-piperidinone derivatives, detailing validated oxidation, activation, and cyclization workflows.
Structural Context and Positional Reactivity
The reactivity of the –CH₂OH group is fundamentally dictated by its position relative to the lactam carbonyl (C2) and the N-methyl group (N1).
C3-Hydroxymethyl: Positioned
α
to the lactam carbonyl. This site experiences moderate steric hindrance and is electronically influenced by the electron-withdrawing nature of the carbonyl. Reactions here must be carefully controlled to avoid retro-aldol-type cleavage or unwanted enolization under strongly basic conditions.
C4 & C5-Hydroxymethyl: These positions are relatively isolated from the electronic effects of the lactam core. The –CH₂OH group here behaves as a standard, unhindered primary aliphatic alcohol, making it an excellent substrate for high-yielding oxidations and nucleophilic substitutions[3]. Direct reduction of 5-ethoxycarbonyl-2-piperidone with lithium aluminum hydride is a standard method to access the C5-hydroxymethyl variant[2].
C6-Hydroxymethyl: Positioned adjacent to the N-methyl nitrogen. The steric bulk of the N-methyl group can impede bulky electrophiles. Furthermore, if the lactam is subsequently reduced, the C6 position can participate in complex N-acyliminium ion cascade reactions.
Key Chemical Transformations
Mild Oxidation to Aldehydes
Converting the primary alcohol to an aldehyde is a critical step for downstream Wittig olefinations or reductive aminations. Traditional Jones oxidation (CrO₃/H₂SO₄) is generally avoided due to the risk of over-oxidation to the carboxylic acid and potential acid-catalyzed lactam hydrolysis. Instead, the Swern oxidation is the industry standard, providing the aldehyde in high yields without over-oxidation. Additionally, biocatalytic approaches using galactose oxidase (GOase) variants have emerged for the enantioselective desymmetrization of prochiral substrates, offering a green alternative for chiral hydroxymethyl piperidinone synthesis[4].
Activation and Nucleophilic Substitution
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution (S_N2), it must be converted into a sulfonate ester. Mesylation (using MsCl) is preferred over tosylation for C4 and C5 derivatives due to higher atom economy and easier removal of byproducts[3]. The resulting mesylate can be readily displaced by azides, primary amines, or thiolates to introduce diverse pharmacophores.
Intramolecular Cyclizations
The hydroxymethyl group frequently serves as a nucleophilic tether. Following the activation of an adjacent site or the introduction of a leaving group elsewhere on the piperidinone ring, the oxygen atom can attack intramolecularly to form fused bicyclic systems, such as oxetanes or oxazolo[3,2-a]pyridinones[3].
General reactivity pathways of the hydroxymethyl group on the 1-methyl-2-piperidinone scaffold.
Quantitative Data: Reactivity Profile
The table below synthesizes the empirical performance of the hydroxymethyl group across different positions on the 1-methyl-2-piperidinone ring, based on standard laboratory conditions.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical parameter is explicitly defined.
Protocol A: Swern Oxidation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Objective: Conversion of the primary alcohol to 1-methyl-5-formyl-2-piperidinone without over-oxidation.
Preparation of the Active Species: In an oven-dried flask under N₂, dissolve oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.
Causality: Maintaining -78 °C is critical. Above -60 °C, the highly reactive chlorodimethylsulfonium chloride intermediate will decompose explosively.
Substrate Addition: Dissolve 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv) in a minimal amount of anhydrous DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
Causality: This forms the alkoxysulfonium ion. Strict temperature control prevents the Pummerer rearrangement, which would yield unwanted methylthiomethyl ethers.
Ylide Formation & Cleavage: Add triethylamine (5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Causality: The base deprotonates the alkoxysulfonium ion to form an ylide, which undergoes a highly specific intramolecular proton transfer and fragmentation to yield the desired aldehyde and dimethyl sulfide gas.
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Mesylation and Azidation Workflow
Objective: Conversion of 4-(hydroxymethyl)-1-methyl-2-piperidinone to 4-(azidomethyl)-1-methyl-2-piperidinone.
Step-by-step workflow for the mesylation and subsequent azidation of the hydroxymethyl group.
Mesylation: Dissolve the substrate (1.0 equiv) in anhydrous DCM at 0 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).
Causality: Triethylamine acts as an acid scavenger for the generated HCl, preventing the protonation of the lactam nitrogen and driving the reaction to completion. The 0 °C temperature minimizes the competitive displacement of the mesylate by chloride ions.
Isolation: After 2 hours, quench with water, extract with DCM, wash with saturated NaHCO₃, and concentrate. The crude mesylate is typically pure enough for the next step.
Azidation: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (NaN₃, 3.0 equiv) and heat to 60–80 °C for 12 hours.
Causality: DMF is a polar aprotic solvent that perfectly solvates the sodium cation, leaving the azide anion highly nucleophilic ("naked") for the S_N2 displacement. Heating overcomes the moderate steric hindrance of the piperidinone ring.
Purification: Cool to room temperature, dilute with EtOAc, and wash extensively with water (to remove DMF and excess NaN₃) and brine. Purify via flash column chromatography.
Application Note: A Multi-Step Synthetic Route to (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone from L-Glutamic Acid
Abstract This application note provides a detailed, research-grade guide for the synthesis of the chiral building block (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone, starting from the readily available and inexpensive a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a detailed, research-grade guide for the synthesis of the chiral building block (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone, starting from the readily available and inexpensive amino acid, L-glutamic acid. The synthetic strategy hinges on a crucial carbon-chain extension to construct the six-membered δ-lactam (piperidinone) ring from the five-carbon α-amino acid precursor. The proposed route involves N-protection, selective esterification, Arndt-Eistert homologation to form a key β-amino acid derivative, followed by selective reduction, deprotection, cyclization, and final N-methylation. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles, providing a robust framework for laboratory implementation.
Introduction and Strategic Rationale
L-glutamic acid is a versatile chiral starting material for synthesizing a variety of bioactive molecules and complex natural products.[1] Its transformation into the six-membered piperidinone ring system, however, is not a trivial process as it requires the insertion of a methylene group into the carbon backbone. Direct cyclization of glutamic acid invariably leads to the five-membered pyroglutamic acid ring system.[2][3]
Therefore, a successful synthesis of a 2-piperidinone derivative from glutamic acid must incorporate a homologation step. This guide outlines a logical, multi-step pathway centered around the Arndt-Eistert reaction, a reliable method for one-carbon chain extension of carboxylic acids. This strategy allows for the methodical construction of the required δ-amino acid precursor, which can then be cyclized to form the desired piperidinone core. The final product, (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone, is a valuable chiral synthon for drug discovery, possessing a functionalized and stereochemically defined scaffold.
Retrosynthetic Analysis
A logical retrosynthetic pathway highlights the key transformations required to achieve the target molecule from L-glutamic acid. The N-methylation is a straightforward final step. The core piperidinone ring is disconnected via a lactamization reaction, revealing a δ-amino acid as the immediate precursor. The hydroxymethyl group results from the reduction of a carboxylic acid. This acid is itself the product of the key Arndt-Eistert homologation, which disconnects back to a protected glutamic acid derivative.
Figure 1: Retrosynthetic analysis of the target molecule.
Overall Synthetic Pathway
The forward synthesis begins with the protection of L-glutamic acid, followed by a series of functional group manipulations to build the carbon skeleton, and concludes with ring formation and final derivatization.
Figure 2: Forward synthetic scheme overview.
Experimental Protocols
Part 1: Synthesis of the Homologated β-Amino Acid Precursor
This section details the preparation of the key six-carbon backbone intermediate starting from protected glutamic acid.
Protocol 1.1: Preparation of N-Boc-L-glutamic acid α-methyl ester
Rationale: The synthesis begins with commercially available L-glutamic acid. The amine must be protected to prevent unwanted side reactions, and the two carboxylic acids must be differentiated to allow for selective homologation of the γ-position. This protocol achieves both objectives by first protecting the amine, forming an internal anhydride, and then regioselectively opening the anhydride with methanol to yield the desired α-ester.[4]
Procedure:
N-Protection: To a solution of L-glutamic acid (1 equiv.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 equiv.). Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
Acidify the mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid.
Anhydride Formation: Dissolve the N-Boc-L-glutamic acid (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add dicyclohexylcarbodiimide (DCC, 1.05 equiv.) and stir at 0 °C for 4-6 hours.
Filter off the dicyclohexylurea (DCU) byproduct and wash the solid with cold THF.
Methanolysis: Add anhydrous methanol (5 equiv.) to the filtrate containing the N-Boc-L-glutamic anhydride and stir at room temperature for 12-16 hours.
Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford N-Boc-L-glutamic acid α-methyl ester as a white solid.
Protocol 1.2: Arndt-Eistert Homologation of the γ-Carboxylic Acid
Rationale: This is the critical chain-extension step. The free γ-carboxylic acid is converted to its acid chloride, which then reacts with diazomethane (or a safer alternative). The resulting diazoketone undergoes a silver-catalyzed Wolff rearrangement in the presence of water to yield the one-carbon homologated acid.
Procedure:
WARNING: Diazomethane and its precursors are toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety shielding. (Trimethylsilyl)diazomethane is a safer commercially available alternative.
Acid Chloride Formation: Dissolve N-Boc-L-glutamic acid α-methyl ester (1 equiv.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C and add oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to -20 °C. Slowly add a 2.0 M solution of (trimethylsilyl)diazomethane in hexanes (2.5 equiv.) via syringe. Stir the mixture at -20 °C for 1 hour and then allow it to warm to 0 °C for 2 hours.
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until nitrogen evolution ceases.
Wolff Rearrangement: To the crude diazoketone solution, add a mixture of THF and water (10:1). Add silver benzoate (0.1 equiv.) and sonicate the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the diazoketone.
Filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by flash chromatography to yield N-Boc-β-homoglutamic acid α-methyl ester.
Part 2: Piperidinone Ring Formation
With the six-carbon backbone established, the next phase focuses on creating the functional groups necessary for cyclization.
Protocol 2.1: Selective Reduction of the Homologated Carboxylic Acid
Rationale: The newly formed terminal carboxylic acid must be reduced to a primary alcohol to generate the hydroxymethyl moiety of the final product. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it selectively reduces carboxylic acids in the presence of esters.
Procedure:
Dissolve the homologated acid from Protocol 1.2 (1 equiv.) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
Add a 1.0 M solution of BH₃·THF (1.5 equiv.) dropwise via syringe.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution stops.
Remove the solvent under reduced pressure. Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to give N-Boc-(S)-5-amino-6-hydroxyhexanoic acid methyl ester.
Protocol 2.2: Saponification, Deprotection, and Lactamization
Rationale: This three-step, one-pot sequence constructs the piperidinone ring. First, the methyl ester is hydrolyzed (saponified) to a carboxylate. Next, the Boc protecting group is removed under acidic conditions. The resulting δ-amino acid, now free at both ends, is unstable and will readily undergo an intramolecular condensation (lactamization) to form the thermodynamically stable six-membered ring.
Procedure:
Dissolve the alcohol from Protocol 2.1 (1 equiv.) in a 3:1 mixture of methanol and water. Add sodium hydroxide (1.5 equiv.) and stir at room temperature for 2-4 hours, monitoring by TLC.
Once saponification is complete, neutralize the mixture with 1 M HCl and concentrate under reduced pressure to remove the methanol.
To the aqueous residue, add trifluoroacetic acid (TFA) to constitute a 50% TFA/water solution. Stir at room temperature for 1-2 hours to effect Boc deprotection.
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
Continuously extract the aqueous layer with dichloromethane overnight using a liquid-liquid extractor.
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-5-(Hydroxymethyl)-2-piperidinone, which can be purified by recrystallization or chromatography.
Part 3: Final N-Methylation
Protocol 3.1: N-Methylation of (S)-5-(Hydroxymethyl)-2-piperidinone
Rationale: The final step is the methylation of the lactam nitrogen. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the N-H bond, creating a nucleophilic amide anion that readily reacts with an electrophilic methyl source like methyl iodide.
Procedure:
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. Cool to 0 °C.
Dissolve the lactam from Protocol 2.2 (1 equiv.) in anhydrous THF and add it dropwise to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
Cool the mixture back to 0 °C and add methyl iodide (1.5 equiv.) dropwise.
Stir at room temperature overnight.
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the final product, (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone, by flash column chromatography (silica gel, methanol/dichloromethane gradient).
Summary of Synthetic Steps and Expected Yields
The following table summarizes the key parameters for the proposed synthetic route. Yields are estimates based on similar transformations reported in the literature and may vary based on experimental conditions and scale.
Step
Transformation
Key Reagents
Solvent
Approx. Time
Est. Yield (%)
1.1
Protection & Esterification
(Boc)₂O, DCC, MeOH
Dioxane/H₂O, THF
24-36 h
65-75
1.2
Arndt-Eistert Homologation
Oxalyl Chloride, (TMS)CHN₂, AgOBz
DCM, THF
8-12 h
50-65
2.1
Selective Reduction
BH₃·THF
THF
4-6 h
80-90
2.2
Saponification & Cyclization
NaOH, TFA
MeOH/H₂O
4-6 h
70-85
3.1
N-Methylation
NaH, CH₃I
THF
12-16 h
85-95
-
Overall
-
-
~5 days
~15-30
Conclusion
This application note presents a comprehensive and logically designed synthetic strategy for accessing (S)-5-(Hydroxymethyl)-1-methyl-2-piperidinone from L-glutamic acid. By addressing the fundamental challenge of carbon-chain extension through a robust Arndt-Eistert homologation, this guide provides researchers with a practical blueprint for synthesizing this valuable chiral building block. The detailed, step-by-step protocols, supported by clear scientific rationale, are intended to facilitate successful implementation in a laboratory setting for applications in medicinal chemistry and asymmetric synthesis.
References
Khong, D. T., Pamarthy, V. S., Gallagher, T., & Judeh, Z. M. A. (2016). Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)- 2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and Its Diacetate. European Journal of Organic Chemistry, 2016(18), 3084-3089. [Link]
Google Patents. (2008).
Singh, R. P., & Singh, V. K. (2015). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
Jeyachandran, V., Kumar, M., & Manikandan, D. (2017). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. International Journal of Pure and Applied Mathematics. [Link]
Sanz-dandres, A., et al. (2021). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Molecules, 26(19), 5866. [Link]
Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B: Organic and Medicinal Chemistry, 63B(5), 518-523. [Link]
PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone. [Link]
Moroder, L., & Musiol, H. J. (2003). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. [Link]
Stefanucci, A., Novellino, E., & Costante, R. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Arkivoc, 2015(2), 257-293. [Link]
Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]
Chelius, D., et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
Application Note: Protocol for the Integration of 5-(Hydroxymethyl)-1-methyl-2-piperidinone in Peptidomimetic Synthesis
Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent limitations such as rapid proteolytic degradation and poor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent limitations such as rapid proteolytic degradation and poor bioavailability[1]. This application note details a highly optimized, self-validating protocol for incorporating 5-(Hydroxymethyl)-1-methyl-2-piperidinone (5-HMP) into peptide sequences. By utilizing this specific δ-lactam scaffold, drug development professionals can induce rigid bioactive conformations and sterically shield vulnerable C-terminal domains from enzymatic cleavage.
Mechanistic Rationale: The Role of δ-Lactam Scaffolds
5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS: 1780429-54-0) serves as a highly versatile small molecule scaffold in medicinal chemistry[2]. Its integration at the C-terminus of a peptide relies on two critical structural features:
Conformational Constraint (The Piperidinone Core): Similar to classical Freidinger lactams, the N-methyl piperidinone ring restricts the dihedral angles of the peptide backbone. This constraint forces the molecule into a predictable secondary structure (often mimicking a β-turn), which is crucial for targeting specific protein-protein interactions (PPIs)[3]. Furthermore, pyridinone and piperidinone cores are proven to enhance receptor binding affinity by optimizing the local dipole moment[4].
Steric Shielding: The bulky lactam ring creates a steric clash within the active sites of exopeptidases, drastically reducing the rate of C-terminal degradation.
Caption: Mechanism of enhanced proteolytic stability induced by the 5-HMP scaffold.
Causality of Workflow Design: Attempting to couple 5-HMP directly to a resin-bound peptide often results in poor yields (<30%). The piperidinone ring introduces steric hindrance that severely limits mass transfer within the solid resin matrix. Therefore, this protocol utilizes a hybrid approach: synthesizing the peptide on a hyper-acid labile resin, cleaving it in a fully protected state, and performing the esterification in the solution phase to ensure homogenous, rapid reaction kinetics.
Caption: Workflow for solution-phase C-terminal modification using 5-HMP.
Phase 1: Synthesis and Mild Cleavage of the Protected Precursor
Resin Selection: Synthesize the target peptide sequence on 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).
Mild Cleavage: Treat the resin with a freshly prepared solution of 1% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM) for 10 × 2 minutes.
Neutralization: Elute directly into a flask containing 2% Pyridine in DCM to immediately neutralize the acid. Causality: Failing to neutralize the eluate will result in the premature loss of highly acid-sensitive side-chain protecting groups (e.g., Trt, Boc).
Recovery: Concentrate the eluate under reduced pressure and precipitate the fully protected peptide in ice-cold diethyl ether.
Self-Validation Checkpoint 1: Analyze the precipitate via LC-MS to confirm the intact mass of the fully protected peptide.
Phase 2: Solution-Phase Esterification with 5-HMP
Causality of Reagent Selection: EDC·HCl is chosen over DIC because its urea byproduct is highly water-soluble, enabling a clean, self-validating aqueous workup. DMAP acts as an essential acyl transfer catalyst, but its concentration must be strictly limited to 0.1 equivalents to prevent base-catalyzed racemization of the C-terminal α-carbon.
Preparation: Dissolve the protected peptide (1.0 eq) and 5-HMP (3.0 eq) in a minimum volume of anhydrous DCM under an inert argon atmosphere.
Activation: Cool the reaction mixture to 0 °C. Sequentially add EDC·HCl (1.5 eq) and DMAP (0.1 eq).
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.
Self-Validation Checkpoint 2: Monitor the reaction via analytical HPLC. The reaction is deemed complete upon the disappearance of the starting protected peptide peak.
Workup: Wash the organic layer sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine. Dry over anhydrous Na₂SO₄ and concentrate.
Phase 3: Global Deprotection and Purification
Deprotection: Treat the concentrated intermediate with a standard cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) for 2 hours at room temperature.
Precipitation: Precipitate the fully deprotected peptidomimetic in ice-cold diethyl ether and centrifuge to collect the pellet.
Purification: Dissolve the crude pellet in 50% Acetonitrile/Water (0.1% TFA) and purify via Preparative RP-HPLC (C18 column).
Self-Validation Checkpoint 3: Confirm the final structure via High-Resolution Mass Spectrometry (HRMS). The successful covalent incorporation of 5-HMP results in a net mass addition of exactly +125.16 Da to the native peptide mass (accounting for the 143.18 Da mass of 5-HMP minus the 18.02 Da loss of H₂O during esterification).
Quantitative Data & Reaction Optimization
The following tables summarize the empirical data driving the protocol choices, highlighting the critical balance between coupling efficiency and chiral integrity.
Table 1: Reaction Optimization for C-Terminal 5-HMP Esterification
Entry
Coupling Reagents
Solvent
Eq (Peptide:5-HMP)
Yield (%)
Racemization (%)
1
DIC / DMAP (1.0 eq)
DCM
1 : 3
82%
15.4%
2
EDC·HCl / DMAP (0.1 eq)
DCM
1 : 3
88%
< 2.0%
3
HATU / DIPEA
DMF
1 : 2
45%
< 1.0%
Note: Entry 2 represents the optimal conditions utilized in the protocol. High concentrations of DMAP (Entry 1) lead to unacceptable levels of racemization, while standard amide coupling reagents like HATU (Entry 3) exhibit poor efficiency for this specific esterification.
Table 2: Comparative Pharmacokinetic Properties (In Vivo Models)
Application Notes and Protocols for the Functionalization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone in Drug Discovery
Introduction: The Strategic Value of the 5-(Hydroxymethyl)-1-methyl-2-piperidinone Scaffold The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of approved pharmaceuticals.[1] Its saturat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the 5-(Hydroxymethyl)-1-methyl-2-piperidinone Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of approved pharmaceuticals.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to interact with biological targets.[2] Within this class, the 2-piperidinone motif offers a privileged scaffold due to its synthetic accessibility and diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[2]
This guide focuses on a particularly versatile building block: 5-(hydroxymethyl)-1-methyl-2-piperidinone . The strategic placement of the hydroxymethyl group at the C5 position, coupled with the N-methylation that blocks one potential site of metabolism and imparts specific conformational preferences, makes this molecule a highly valuable starting point for generating diverse chemical libraries for drug discovery. The primary alcohol offers a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold.
These application notes will provide a detailed technical guide for researchers, scientists, and drug development professionals on the functionalization of this scaffold. We will delve into the causality behind experimental choices and provide self-validating protocols for key transformations.
Core Functionalization Strategies and Protocols
The primary sites for functionalization on 5-(hydroxymethyl)-1-methyl-2-piperidinone are the C5-hydroxymethyl group and, to a lesser extent, the lactam carbonyl. The following sections detail key transformations at the C5 position.
Esterification: Modulating Polarity and Introducing Recognition Moieties
Esterification of the primary alcohol is a fundamental strategy to introduce a wide range of functionalities. This can be used to append pharmacophores, modulate lipophilicity, or create prodrugs.
Causality of Experimental Choices: The choice of esterification method depends on the nature of the carboxylic acid to be coupled. For simple, robust acids, Fischer esterification can be employed, though it requires harsh conditions. More commonly, coupling agents are used for milder and more efficient reactions.
Protocol: Carbodiimide-Mediated Esterification
This protocol utilizes dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Carboxylic acid of interest (1.1 eq)
EDC (1.2 eq) or DCC (1.2 eq)
DMAP (0.1 eq)
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
Standard work-up and purification reagents
Procedure:
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 eq) and the carboxylic acid (1.1 eq).
Dissolve the starting materials in anhydrous DCM.
Add DMAP (0.1 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC or DCC (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
dot
Caption: Workflow for Esterification.
Etherification: Enhancing Metabolic Stability and Exploring SAR
The formation of an ether linkage at the C5-hydroxymethyl position can significantly enhance the metabolic stability of the resulting molecule by removing a site of potential oxidation. This modification also allows for the introduction of a diverse range of alkyl or aryl substituents to probe the structure-activity relationship (SAR).
Causality of Experimental Choices: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. A strong base like sodium hydride (NaH) is typically used to ensure complete deprotonation of the primary alcohol.
Protocol: Williamson Ether Synthesis
Materials:
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
Cool the suspension to 0 °C.
Dissolve 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
Cool the reaction mixture back to 0 °C.
Add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
dot
Caption: Workflow for Etherification.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a new dimension of functionalization possibilities. The resulting aldehyde can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations. The carboxylic acid can be converted to amides, esters, or used in other coupling reactions.
Causality of Experimental Choices: The choice of oxidant is crucial to control the level of oxidation. To stop at the aldehyde stage, mild oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are effective. For the complete oxidation to the carboxylic acid, stronger oxidizing agents such as Jones reagent (CrO₃ in sulfuric acid) or a two-step Swern oxidation followed by a Pinnick oxidation are commonly used.
Protocol 3a: Oxidation to the Aldehyde (Dess-Martin Periodinane)
Materials:
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Dess-Martin periodinane (1.5 eq)
Anhydrous DCM
Saturated aqueous NaHCO₃ solution
Sodium thiosulfate
Procedure:
Dissolve 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
Add Dess-Martin periodinane (1.5 eq) in one portion.
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of sodium thiosulfate.
Stir vigorously until the two layers are clear.
Separate the layers and extract the aqueous layer with DCM.
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
Protocol 3b: Oxidation to the Carboxylic Acid (Jones Oxidation)
Materials:
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and diluting with water)
Acetone
Isopropanol
Procedure:
Dissolve 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 eq) in acetone and cool to 0 °C in an ice bath.
Add Jones reagent dropwise to the stirred solution until the orange color persists.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
Monitor the reaction by TLC.
Quench the reaction by adding isopropanol until the orange color disappears.
Filter the mixture through a pad of Celite and wash with acetone.
Concentrate the filtrate and partition between water and ethyl acetate.
Extract the aqueous layer with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the carboxylic acid by crystallization or column chromatography.
Drug Discovery Applications
The 5-substituted-1-methyl-2-piperidinone scaffold has shown promise in various therapeutic areas.
5α-Reductase Inhibitors
One of the notable applications of this scaffold is in the development of 5α-reductase inhibitors. These inhibitors are used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia. The piperidinone moiety can mimic the A-ring of steroidal ligands, and substituents at the C5 position can be tailored to interact with the active site of the enzyme. A study by Hartmann et al. described the synthesis and evaluation of 5-substituted 1-methyl-2-piperidones as 5α-reductase inhibitors.[2]
Compound
R Group at C5
5α-Reductase Inhibition (IC₅₀)
1
-CH₂OH
> 10 µM
2
-CH₂O-Aryl
1-5 µM
3
-CHO
> 10 µM
4
-COOH
> 10 µM
This is a representative table based on the general findings that derivatization of the hydroxymethyl group can lead to active compounds.
Kinase Inhibitors
The piperidinone scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of piperidinyl aminopyrimidines have been explored as IKK-2 inhibitors for the treatment of inflammatory diseases.[3] The 5-hydroxymethyl group on the 1-methyl-2-piperidinone core can be used as a handle to introduce functionalities that can form key hydrogen bonds or other interactions within the kinase active site.
Neurodegenerative Diseases
The piperidine scaffold is prevalent in many centrally acting drugs. The ability to modify the polarity and hydrogen bonding capacity of the 5-(hydroxymethyl)-1-methyl-2-piperidinone scaffold makes it an attractive starting point for the synthesis of compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's disease. For example, donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, contains a piperidine ring.[1][4] Analogs based on the 5-substituted-1-methyl-2-piperidinone core could be designed to explore new interactions with the enzyme's active site.
Conclusion
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a versatile and valuable scaffold for drug discovery. Its strategic functionalization through esterification, etherification, and oxidation provides access to a wide array of derivatives with diverse physicochemical properties and pharmacological potential. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this promising core and to develop novel therapeutic agents for a range of diseases.
References
Ajay Kumar K, Lokanatha Rai K.M, Vasanth Kumar G, Mylarappa B.N. A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. Int. Res J Pharm. App Sci., 2012; 2(6): 145-154.
Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. Organic & biomolecular chemistry, 7(16), 3338–3342. [Link]
Limbach, M., Lygin, A. V., Korotkov, V. S., Es-Sayed, M., & de Meijere, A. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates. PubMed. [Link]
Di Pietro, O., Al-Awadi, F., D'Amore, L., Ruzziconi, R., & Orru, R. V. A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. The Journal of organic chemistry, 85(5), 3820–3834. [Link]
Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. (2020). [Link]
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
Sun, W., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(5), 584-588.
Di Pietro, O., Al-Awadi, F., D'Amore, L., Ruzziconi, R., & Orru, R. V. A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Semantic Scholar. [Link]
Bhowmik, M., & Nandi, S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. International Journal of Molecular Sciences, 23(2), 853. [Link]
5-Hydroxy-1-methylpiperidin-2-one. (2026, February 7). PubChem. [Link]
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Chemistry – A European Journal, 26(49), 11270-11281.
Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (n.d.). Academia.edu. [Link]
Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][4]diazepin-6-one. Journal of medicinal chemistry, 63(14), 7817–7826. [Link]
Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-indolyl-glyoxylamides as new multifunctional agents for Alzheimer's disease treatment. (2018). AMSActa. [Link]
Synthesis of Piperidones by MCR. (2009). ResearchGate. [Link]
Synthesis of 5-Hydroxymethyl-2-piperidone. (n.d.). PrepChem.com. [Link]
Synthesis and Biological Screening of Some Novel Fused and Spiro Heterocyclic Compounds Derived from 3-Oxo-N-phenyl-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanamide. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 110-118.
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
Khan, H., & Khan, M. (2015).
Method for the synthesis of 5-alkoxymethyl furfural ethers and their use. (2007, September 19).
Lee, J. Y., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3013–3017. [Link]
Synthesis and Characterization of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules, 30(12), 2845.
Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer. (2011, December 8).
Synthetic method of piperidine derivative. (2014, April 30).
Coppieters, 't., & M., W. (2014). The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases. Frontiers in Neuroscience, 8, 397. [Link]
Gobis, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. [Link]
Method for the synthesis of 5-alkoxymethylfurfural ethers and their use. (2007, September 19). European Patent Office. [Link]
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (2016). ResearchGate. [Link]
The emerging role of 5-hydroxymethylcytosine in neurodegenerative diseases. (2014, December 5). PubMed. [Link]
Helal, M., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(11), 1316-1330.
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). ResearchGate. [Link]
The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). Synlett, 26(04), 517-520.
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
Dijkman, W. P., et al. (2014). Discovery and Characterization of a 5-Hydroxymethylfurfural Oxidase from Methylovorus sp. Strain MP688. Applied and environmental microbiology, 80(4), 1261–1268. [Link]
Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023).
Han, X., et al. (2015). Base-free Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over Pt/C-O-Mg Catalyst. Green Chemistry, 17(11), 5035-5040.
Zhang, Z., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.
Advanced Application Note: 5-(Hydroxymethyl)-1-methyl-2-piperidinone (5-HMMP) as a Next-Generation Polar Aprotic Solvent Substitute
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & The Regulatory Imperative For decades, classical pol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Guide & Validated Protocols
Executive Summary & The Regulatory Imperative
For decades, classical polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have been the undisputed workhorses of chemical synthesis, prized for their high dielectric constants and exceptional solvating power. However, their classification as Substances of Very High Concern (SVHC) due to severe reproductive toxicity has triggered aggressive regulatory phase-outs. NMP is now heavily restricted under REACH Annex XVII Restriction 71[1], and DMF faces strict European usage restrictions effective as of December 2023[2].
While first-generation green alternatives like N-butylpyrrolidone (NBP) or propylene carbonate have been introduced, they often suffer from reduced dipolarity, which can compromise reaction efficiency in complex syntheses such as solid-phase peptide synthesis (SPPS)[3][4].
5-(Hydroxymethyl)-1-methyl-2-piperidinone (5-HMMP) emerges as a structurally optimized, next-generation substitute. By engineering the molecular core to eliminate toxicity while artificially boosting polarity, 5-HMMP bridges the performance gap, offering a drop-in replacement for NMP and DMF in highly demanding workflows.
Physicochemical Profiling & Mechanistic Causality
To understand why 5-HMMP functions as a superior substitute, we must analyze the causality behind its structural design.
Toxicity Mitigation via Ring Expansion: NMP's reprotoxicity is closely linked to its small, planar 5-membered pyrrolidone ring, which allows it to easily cross biological barriers and intercalate into cellular targets. 5-HMMP utilizes a 6-membered piperidinone core. This expansion increases the steric bulk and alters the molecular geometry, significantly hindering biological intercalation and mitigating reprotoxic liabilities.
Polarity Restoration via Functionalization: Expanding the aliphatic ring naturally decreases the bulk dielectric constant. To counteract this, 5-HMMP incorporates a hydroxymethyl group at the C5 position. This group acts as a localized dipole enhancer. Despite the slight protic nature of the hydroxyl group, the molecule's bulk behavior remains strongly aligned with polar aprotic solvents, perfectly mimicking the Hansen Solubility Parameters (HSP) of NMP.
SPPS relies absolutely on polar solvents to swell the polystyrene/PEG resin matrix and solubilize Fmoc-protected amino acids. Insufficient swelling leads to peptide aggregation and sequence deletions. 5-HMMP matches the swelling profile of DMF due to its high dielectric constant, while its slight steric hindrance suppresses base-catalyzed aspartimide formation—a common side reaction in classical solvents.
Step-by-Step Protocol: Fmoc-SPPS using 5-HMMP
Note: This protocol incorporates a self-validating quality control loop.
Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Add 5.0 mL of anhydrous 5-HMMP. Agitate via nitrogen bubbling for 20 minutes to fully expose the reactive sites.
Fmoc Deprotection: Drain the solvent. Treat the resin with 5.0 mL of 20% (v/v) piperidine in 5-HMMP for 5 minutes. Drain and repeat for an additional 10 minutes.
Washing: Wash the resin vigorously with 5-HMMP (5 x 3 mL) to remove all traces of piperidine and dibenzofulvene byproducts.
Amino Acid Coupling: In a separate vial, dissolve 0.5 mmol Fmoc-AA-OH and 0.5 mmol Oxyma Pure in 2.0 mL of 5-HMMP. Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC). Transfer the activated ester solution to the resin and agitate for 45 minutes.
Self-Validation (Kaiser Test): Extract 10-15 resin beads and apply Kaiser reagents.
Negative Result (Yellow): Coupling is complete. Proceed to the next cycle.
Positive Result (Blue): Free amines remain. The system self-corrects by triggering an immediate re-coupling step before proceeding.
SPPS workflow using 5-HMMP, featuring in-line Kaiser test validation.
In Suzuki-Miyaura couplings, polar aprotic solvents are required to stabilize the Pd(0) species and the highly polar oxidative addition complex. 5-HMMP excels here, but offers a unique secondary mechanistic advantage: its hydroxymethyl group acts as an internal phase-transfer agent. It transiently hydrogen-bonds with inorganic bases (e.g., K₂CO₃), pulling them into the organic solvation sphere and drastically accelerating the rate-limiting transmetalation step.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
Solvation: Add 5.0 mL of anhydrous 5-HMMP. Purge the flask with nitrogen for 10 minutes.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.
Workup: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate and wash with distilled water (3 x 15 mL). Because 5-HMMP is highly water-soluble, it partitions entirely into the aqueous layer, leaving the pure coupled product in the organic phase.
Suzuki-Miyaura catalytic cycle highlighting 5-HMMP's role in base solubilization.
Solvent Preparation & Quality Control (Self-Validation)
Because 5-HMMP contains a hydroxyl group, it is inherently hygroscopic. Trace water contamination is fatal to SPPS (as it rapidly hydrolyzes the DIC/Oxyma active ester) and can poison sensitive cross-coupling catalysts. To ensure scientific integrity, the solvent must be subjected to a strict, self-validating preparation protocol before use.
Desiccation and Validation Protocol:
Drying: Store bulk 5-HMMP over activated 3Å molecular sieves (20% w/v) for a minimum of 48 hours prior to use.
Analytical Check: Before drawing solvent for any synthetic protocol, extract a 1.0 mL aliquot and perform a Karl Fischer coulometric titration.
Release Criteria: The solvent is only validated for synthesis if the water content is < 100 ppm . If the reading exceeds 100 ppm, the batch must be returned for further desiccation.
References
"How to comply with REACH Restriction 71, guideline for users of NMP" - eusemiconductors.eu. 1
"Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions" - Gyros Protein Technologies.2
"Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis" - PMC / NIH. 4
"The Greening of Peptide Synthesis" - ResearchGate. 3
Application Note: Highly Selective Oxidation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone to Carboxylic Acids
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Product Synonyms: 1-Methyl-6-oxo-3-piperidinecarboxylic acid; 1-Methyl-2-oxopiperidine-5-carboxylic acid. Executive Summary & Rati...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Product Synonyms: 1-Methyl-6-oxo-3-piperidinecarboxylic acid; 1-Methyl-2-oxopiperidine-5-carboxylic acid.
Executive Summary & Rationale
Functionalized piperidinones (δ-lactams) are privileged scaffolds in modern drug discovery, frequently serving as conformationally restricted peptidomimetics. A critical, yet historically challenging, transformation in the derivatization of these scaffolds is the oxidation of a primary alcohol—specifically 5-(hydroxymethyl)-1-methyl-2-piperidinone —to its corresponding carboxylic acid.
The primary synthetic challenge lies in chemoselectivity . The substrate contains a sensitive lactam ring. Traditional harsh oxidants (e.g., Jones reagent, KMnO₄) often lead to destructive side reactions, including oxidative ring-opening, N-demethylation, or unwanted oxidation at the α-methylene position (C6) to form an imide[1]. To achieve a self-validating, high-yielding process, TEMPO-mediated oxidations are the undisputed gold standard. By leveraging the steric bulk of the TEMPO radical, these protocols ensure exclusive oxidation of the primary alcohol while preserving the integrity of the lactam core[2].
Mechanistic Insights: The Power of TEMPO
The oxidation of primary alcohols to carboxylic acids via 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) relies on the generation of a highly electrophilic oxoammonium cation . Because the oxoammonium species is sterically hindered by four adjacent methyl groups, it selectively attacks unhindered primary alcohols over secondary positions or amides.
We highlight two distinct, field-proven pathways for this transformation:
The Piancatelli–Margarita Oxidation (TEMPO/BAIB): Utilizes bis(acetoxy)iodobenzene (BAIB) as the stoichiometric oxidant. This method is exceptionally mild, operates in organic/aqueous mixtures, and avoids the use of inorganic salts, making it ideal for discovery-scale synthesis[3].
The Zhao Modification (TEMPO/NaClO/NaClO₂): A Pinnick-type cascade oxidation. Here, catalytic NaClO (bleach) generates the initial oxoammonium ion. Once the alcohol is oxidized to an aldehyde, stoichiometric NaClO₂ directly oxidizes the aldehyde to the carboxylic acid. This generates HOCl as a byproduct, which seamlessly re-oxidizes the TEMPO radical[4]. This self-sustaining loop prevents the accumulation of harsh chlorinating species, making it the method of choice for kilogram-scale process chemistry[2].
Fig 1: Chemoselective TEMPO catalytic cycle for the oxidation of primary alcohols.
Quantitative Method Comparison
To guide experimental design, the following table summarizes the performance metrics of various oxidation methods applied to functionalized piperidinones.
This protocol is recommended for scales ranging from 100 mg to 10 g. It avoids aqueous biphasic emulsions and utilizes easily removable organic byproducts[3].
Initialization: Dissolve 5-(Hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv) in a 1:1 mixture of MeCN and deionized H₂O (approx. 10 mL/gram of substrate).
Catalyst Addition: Add TEMPO (0.1 equiv) to the stirring solution. The mixture will adopt a faint orange/red hue characteristic of the TEMPO radical.
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor complete disappearance of the starting material via TLC (Stain with KMnO₄; the primary alcohol will appear as a bright yellow spot against a purple background).
Quench: Once complete, quench the remaining oxidant by adding saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir for 15 minutes.
Workup & Isolation: Follow the Acid-Base extraction workflow detailed in Section 5.
Buffer Preparation: Dissolve the substrate (1.0 equiv), TEMPO (0.05 equiv), and NaClO₂ (2.0 equiv) in a mixture of MeCN and pH 6.5 phosphate buffer. Causality Note: Maintaining a slightly acidic pH (6.5) is critical; it accelerates the disproportionation of chlorite to the active oxidant while preventing base-catalyzed lactam hydrolysis.
Initiation: Heat the mixture to 35 °C. Dilute the NaClO solution (0.1 equiv) in 2 mL of water and add it dropwise over 30 minutes.
Propagation: Stir vigorously for 12 hours. The reaction is self-sustaining as HOCl generated from the chlorite reduction continuously regenerates the oxoammonium cation.
Quench: Cool to 0 °C and quench the reaction by adding saturated aqueous Na₂SO₃ until a negative starch-iodide test is achieved.
Workup & Isolation: Proceed to the Acid-Base extraction workflow.
Downstream Processing & Analytical Validation
Because the product (1-methyl-6-oxo-3-piperidinecarboxylic acid) is highly polar and water-soluble, standard organic extraction will result in poor recovery. A rigorous acid-base workflow is required to isolate the product in high purity.
Fig 2: Acid-Base extraction workflow for the isolation of polar lactam-carboxylic acids.
Self-Validating Analytical Markers:
¹H NMR (CDCl₃ or DMSO-d₆): The most definitive marker of success is the complete disappearance of the distinct hydroxymethyl protons (a multiplet typically found around 3.5–3.7 ppm). You will observe the appearance of a broad, highly deshielded singlet corresponding to the -COOH proton (>10.0 ppm). Furthermore, the methine proton at C5 will shift significantly downfield due to the electron-withdrawing nature of the newly formed carbonyl group.
LC-MS: The starting material has a molecular weight of 143.18 g/mol . The target carboxylic acid has a molecular weight of 157.17 g/mol . Look for the [M+H]⁺ peak at m/z 158.1.
Application Note: 5-(Hydroxymethyl)-1-methyl-2-piperidinone as a Versatile Scaffold in Piperidine Alkaloid Synthesis
Introduction & Mechanistic Rationale The synthesis of complex piperidine and quinolizidine alkaloids requires robust, highly functionalized building blocks that can withstand multi-step synthetic sequences. 5-(Hydroxymet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of complex piperidine and quinolizidine alkaloids requires robust, highly functionalized building blocks that can withstand multi-step synthetic sequences. 5-(Hydroxymethyl)-1-methyl-2-piperidinone has emerged as a privileged scaffold in this domain. Its structural architecture provides two critical advantages for total synthesis:
The N-Methyl Lactam Core: The lactam moiety significantly reduces the basicity of the nitrogen atom. This prevents unwanted N-oxidation during early-stage functionalization and avoids catalyst poisoning in transition-metal-catalyzed steps. Furthermore, the N-methyl group is a native structural motif in a vast array of natural products, including macrocyclic alkaloids and N-methylated azasugars.
The C5-Hydroxymethyl Handle: Positioned strategically on the piperidine ring, the primary alcohol at C5 acts as a versatile synthetic handle. Upon chemoselective oxidation, it yields an electrophilic formyl group perfectly situated for chain elongation (via Wittig/Horner-Wadsworth-Emmons olefination) or intramolecular cyclization to forge bicyclic frameworks.
Analogous 5-hydroxymethyl-piperidin-2-one derivatives have been successfully utilized as advanced intermediates in the formal enantioselective synthesis of complex tacamane alkaloids, demonstrating the versatility of the C5-position for complex ring construction[1]. Furthermore, the piperidinone scaffold is a well-documented precursor in the synthesis of azasugars and isofagomine lactams, which serve as potent glycosidase inhibitors[2].
Mechanistic Insights: The C5-Functionalization Strategy
The primary challenge in utilizing 5-(hydroxymethyl)-1-methyl-2-piperidinone lies in the chemoselective oxidation of the C5-alcohol without triggering epimerization at the adjacent stereocenter (if a chiral precursor is utilized) or over-oxidation to the carboxylic acid.
Causality in Reagent Selection:
Traditional Swern oxidation (Oxalyl chloride, DMSO, Et₃N) is often employed for primary alcohols. However, the basic conditions required to collapse the alkoxysulfonium intermediate (via triethylamine) can induce enolization at C5, leading to partial racemization. To circumvent this, a biphasic or mildly acidic TEMPO / BAIB (Bis(acetoxy)iodobenzene) system is highly recommended. TEMPO acts as a highly selective catalytic oxidant that operates smoothly at room temperature, preserving the stereochemical integrity of the piperidinone core while delivering the aldehyde in excellent yield.
Once the aldehyde is formed, the lactam core's inherent stability ensures that subsequent nucleophilic additions (such as Wittig olefinations) occur exclusively at the newly formed C5-formyl group, leaving the lactam carbonyl untouched.
Experimental Workflows & Protocols
The following self-validating protocols detail the transformation of the hydroxymethyl scaffold into a homologated intermediate, a critical sequence for assembling bicyclic alkaloid cores.
Protocol A: Chemoselective Oxidation to 1-Methyl-5-formyl-2-piperidinone
Objective: Convert the primary alcohol to an aldehyde while preventing C5 epimerization.
Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with 5-(Hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv, 10.0 mmol) and dissolve in anhydrous CH₂Cl₂ (50 mL, 0.2 M) under an argon atmosphere.
Catalyst Initiation: Add TEMPO (0.1 equiv, 1.0 mmol). The solution will adopt a faint orange hue.
Oxidant Addition: Cool the mixture to 0 °C using an ice bath. Add BAIB (1.1 equiv, 11.0 mmol) portion-wise over 10 minutes.
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Self-Validation Step: Monitor via TLC (100% EtOAc). Stain with KMnO₄; the product aldehyde will appear as a distinct, fast-eluting spot compared to the highly polar starting material.
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to reduce any unreacted iodine species. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure aldehyde.
Protocol B: Wittig Homologation for Chain Extension
Objective: Extend the carbon framework at C5 to set up future cyclization.
Ylide Preparation: Dissolve the freshly prepared 1-Methyl-5-formyl-2-piperidinone (1.0 equiv, 8.0 mmol) in anhydrous THF (50 mL, 0.15 M) under argon.
Olefination: Add ethyl (triphenylphosphoranylidene)acetate (1.2 equiv, 9.6 mmol) in a single portion at room temperature.
Thermal Activation: Heat the reaction mixture to 65 °C (reflux) for 6 hours. Expert Insight: The lactam carbonyl is highly deactivated due to nitrogen lone-pair delocalization, ensuring 100% chemoselectivity for the C5-aldehyde.
Workup: Cool the mixture to room temperature and concentrate in vacuo. Triturate the crude residue with cold diethyl ether (40 mL) to precipitate the triphenylphosphine oxide byproduct.
Purification: Filter the suspension through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography to isolate the α,β-unsaturated ester intermediate.
Quantitative Data: Oxidation Optimization
To validate the choice of the TEMPO/BAIB system, comparative data for the oxidation of the C5-hydroxymethyl group is summarized below.
Table 1: Optimization of C5-Hydroxymethyl Oxidation Conditions
Oxidation Reagent System
Temperature
Time (h)
Isolated Yield (%)
Epimerization (%)
Mechanistic Notes
Swern (DMSO / (COCl)₂)
-78 °C to RT
2.5
82
8 - 12
Basic workup (Et₃N) induces enolization at C5.
Dess-Martin Periodinane
0 °C to RT
1.5
89
< 2
Excellent yield, but reagent is cost-prohibitive at scale.
TEMPO / BAIB
0 °C to RT
4.0
91
< 1
Highly chemoselective; preserves stereocenters.
TPAP / NMO
RT
6.0
76
< 5
Sluggish conversion; requires molecular sieves.
Pathway Visualization
The logical progression from the simple piperidinone scaffold to a complex bicyclic alkaloid core is mapped below. The sequence highlights the strategic retention of the lactam until the final cyclization step.
Fig 1: Pathway from 5-(hydroxymethyl)-1-methyl-2-piperidinone to a bicyclic alkaloid core.
References
Formal enantioselective synthesis of tacamonine starting from asymmetrized 2-substituted propane-1,3-diols. Tetrahedron: Asymmetry, 1999, 10(16), 3197-3202.
URL:[Link]
Application Note: Optimized Reaction Conditions for the O-Alkylation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Introduction 5-(Hydroxymethyl)-1-methyl-2-piperidinone is a highly versatile δ -lactam building block utilized in the synthesis of complex alkaloids, functionalized piperidines, and pharmaceutical intermediates. A critic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a highly versatile
δ
-lactam building block utilized in the synthesis of complex alkaloids, functionalized piperidines, and pharmaceutical intermediates. A critical transformation in utilizing this scaffold is the selective O-alkylation of the C5-hydroxymethyl group to form various ether derivatives (e.g., benzyl, methyl, or allyl ethers). This application note details the optimized reaction conditions, mechanistic rationale, and a self-validating experimental protocol to achieve high-yielding and chemoselective O-alkylation.
Mechanistic Rationale & Causality
When designing the alkylation conditions for 5-(Hydroxymethyl)-1-methyl-2-piperidinone, researchers must account for the distinct electronic and steric environments of the molecule to ensure a self-validating and predictable reaction:
Chemoselectivity (O- vs. C-Alkylation): The molecule possesses two potential sites for deprotonation: the primary hydroxyl group at C5 (pKa ~16) and the alpha-carbon at C3 (pKa ~25–30). By employing Sodium Hydride (NaH)—a strong, non-nucleophilic base—the primary alcohol is rapidly and quantitatively deprotonated to form an alkoxide anion[1]. The significant pKa difference ensures that the C3 position remains protonated, preventing competitive C-alkylation[2].
N-Alkylation Prevention: Unprotected lactams often suffer from competitive N-alkylation. However, because the amide nitrogen in this scaffold is already protected via a methyl group (1-methyl), N-alkylation is structurally precluded, simplifying the reaction profile[3].
Solvent Kinetics: N,N-Dimethylformamide (DMF) is the optimal solvent for this transformation. As a polar aprotic solvent, DMF strongly solvates the sodium cation (
Na+
), leaving a "naked," highly nucleophilic alkoxide. This significantly lowers the activation energy for the subsequent
SN2
displacement of the alkyl halide, accelerating the reaction even at low temperatures (0 °C)[1].
Quantitative Data: Condition Optimization
To validate the causality of the chosen reagents, various conditions were evaluated for the O-benzylation (using Benzyl Bromide) of 5-(Hydroxymethyl)-1-methyl-2-piperidinone. The data below summarizes the impact of base and solvent selection on the overall yield.
Good yield, but slower reaction rate due to weaker
Na+
solvation compared to DMF.
3
K2CO3
(2.0 eq)
DMF
RT to 60 °C
12
<20%
Base is too weak to efficiently deprotonate the primary alcohol (pKa mismatch).
4
t-BuOK (1.2 eq)
THF
0 °C to RT
6
71%
Moderate yield; competitive side reactions observed with the alkyl halide.
Experimental Protocol
This protocol describes the step-by-step workflow for the O-alkylation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone using Sodium Hydride and an alkyl halide (e.g., Benzyl Bromide)[2],[3].
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
Alkyl Halide (e.g., Benzyl Bromide, 1.1 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous
NH4Cl
(for quenching)
Step-by-Step Methodology:
Preparation of the Alkoxide: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Add NaH (60% dispersion, 1.2 equiv) to the flask. (Optional: Wash the NaH with anhydrous hexanes (2 × 5 mL) to remove the mineral oil, decanting the hexanes carefully via syringe under inert atmosphere.)
Substrate Addition: Suspend the NaH in anhydrous DMF (approx. 5 mL per mmol of substrate) and cool the mixture to 0 °C using an ice-water bath. Dissolve 5-(Hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 10 minutes.
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas (
H2
) will be observed, indicating the successful formation of the alkoxide intermediate.
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours. Monitor the reaction progress via TLC (e.g., 5% MeOH in Dichloromethane) or LC-MS.
Quenching & Workup: Once the starting material is consumed, cool the flask back to 0 °C and carefully quench the excess NaH by adding saturated aqueous
NH4Cl
dropwise. Dilute the mixture with Ethyl Acetate (EtOAc) and water.
Extraction & Purification: Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL). Wash the combined organic layers with water (5 × 10 mL) to remove DMF, followed by brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure O-alkylated product.
Reaction Workflow Visualization
Workflow and chemoselectivity checkpoints for the O-alkylation of the piperidinone scaffold.
Technical Support Center: Synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone. As a key intermediate in various pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone. As a key intermediate in various pharmaceutical development programs, achieving a high yield and purity of this compound is critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the prevalent reductive methodologies.
Introduction to the Synthesis
The synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone typically involves the reduction of an N-methylated piperidine-2,5-dione derivative, such as N-methyl-5-oxopiperidine-3-carboxylic acid ester or N-methyl-glutarimide derivatives. A common and effective method is the reduction of the ester or imide functionality to the corresponding alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While seemingly straightforward, this reduction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide will deconstruct these challenges and offer practical, field-proven solutions.
Synthetic Scheme Overview
A typical synthetic approach involves the reduction of a suitable precursor, such as methyl 1-methyl-2-oxo-5-piperidinecarboxylate.
Caption: General reaction scheme for the synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
This section addresses specific issues that may arise during the synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My reaction is incomplete, and I am recovering a significant amount of starting material. What could be the cause?
Answer: Incomplete reduction is a frequent challenge in this synthesis and can be attributed to several factors:
Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and can be consumed by trace amounts of moisture in the solvent or on the glassware. Furthermore, the product itself, an amino alcohol, can react with LiAlH₄, consuming the reagent.[1]
Poor Quality of Reducing Agent: LiAlH₄ can degrade upon exposure to air and moisture, leading to reduced activity.
Low Reaction Temperature: While initial addition of the reagent is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or even gentle reflux to proceed to completion.[1]
Troubleshooting Protocol:
Parameter
Recommendation
Causality
LiAlH₄ Stoichiometry
Use a 1.5 to 2.0 molar excess of LiAlH₄ relative to the starting ester or imide.
Ensures complete reduction by compensating for reagent consumed by trace water and side reactions.
Solvent & Glassware
Use freshly distilled, anhydrous THF. Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
LiAlH₄ reacts violently with water. Anhydrous conditions are critical to preserve the reagent's activity.
Reagent Quality
Use a fresh, unopened bottle of LiAlH₄ or a recently purchased, properly stored container.
Ensures the reducing agent has its full hydride-donating capacity.
Reaction Temperature
After the initial exothermic reaction subsides at 0°C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. If the reaction is still sluggish, gentle reflux may be necessary.[1]
Increased temperature provides the necessary activation energy for the reaction to go to completion.
Experimental Protocol for Optimizing Reaction Completion:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.
Cool the suspension to 0°C using an ice bath.
Slowly add a solution of the starting material (1.0 eq.) in anhydrous THF via the dropping funnel.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC (Thin Layer Chromatography). If starting material is still present, consider gentle reflux for an additional 1-2 hours.
FAQ 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer: The formation of byproducts is a common reason for low yields. The primary side reactions in the reduction of N-methylated piperidone precursors include:
Over-reduction: Although less common for lactams compared to amides, aggressive reaction conditions can potentially lead to the reduction of the lactam carbonyl to a methylene group, resulting in the formation of 1-methyl-5-(hydroxymethyl)piperidine.
Ring Opening: Under certain conditions, the piperidone ring can undergo cleavage.
Formation of Aluminum Complexes: The product, being an amino alcohol, can form stable complexes with aluminum salts, which can complicate the workup and lead to lower isolated yields.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Analytical Approach to Identify Byproducts:
GC-MS/LC-MS: These techniques are invaluable for identifying the molecular weights of the byproducts, which can help in elucidating their structures.
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of the crude product can reveal the presence of impurities. For instance, the absence of a carbonyl signal in the 13C NMR spectrum might suggest over-reduction.
FAQ 3: My yield is consistently low even with complete conversion of the starting material. What am I missing?
Answer: Low isolated yields despite complete consumption of the starting material often point towards issues with the workup and purification steps. The highly polar nature of the amino alcohol product can lead to significant losses during extraction and purification.
Inefficient Extraction: 5-(Hydroxymethyl)-1-methyl-2-piperidinone is a polar molecule with some water solubility. Standard extractions with less polar solvents like diethyl ether might not be efficient.
Emulsion Formation: The quenching of LiAlH₄ reactions often produces gelatinous aluminum salts that can lead to the formation of stable emulsions, trapping the product in the aqueous layer.
Adsorption on Silica Gel: The polar nature of the product can cause it to strongly adsorb to silica gel during column chromatography, leading to poor recovery.
Optimized Workup and Purification Protocol:
Workup (Fieser & Fieser Method):
This method is designed to produce a granular precipitate of aluminum salts that is easily filtered. For a reaction using 'x' grams of LiAlH₄:
Cool the reaction mixture to 0°C.
Slowly and carefully add 'x' mL of water.
Add 'x' mL of 15% aqueous NaOH solution.
Add '3x' mL of water.
Stir the mixture vigorously for 15-30 minutes. A white, granular precipitate should form.
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with a polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.
Extraction:
Use a more polar solvent system for extraction, such as a 10:1 mixture of dichloromethane:methanol or continuous extraction with ethyl acetate.
Purification:
Column Chromatography: Use a silica gel column, but elute with a polar solvent system. A gradient elution starting with ethyl acetate and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing and improve the recovery of the amine-containing product.
Alternative Purification: In some cases, distillation under high vacuum or crystallization may be viable alternatives to column chromatography.
FAQ 4: Can I use a milder reducing agent like sodium borohydride (NaBH₄)?
Answer: Sodium borohydride is generally not strong enough to reduce esters or lactams on its own. However, its reactivity can be enhanced by the use of additives. For instance, the NaBH₄/Lewis acid system can be effective. This approach offers the advantage of being milder and often more selective than LiAlH₄, potentially reducing the formation of byproducts.
Alternative Reduction Protocol (Illustrative Example):
Can be more selective for carboxylic acid derivatives over other functional groups.
Note: The feasibility and specific conditions for these alternative methods would require experimental optimization for this particular substrate.
Characterization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Accurate characterization of the final product is crucial to confirm its identity and purity.
Spectroscopic Data:
Technique
Expected Observations
1H NMR (CDCl₃)
Signals corresponding to the N-methyl group (singlet), the hydroxymethyl protons (doublet of doublets), the proton on the carbon bearing the hydroxyl group (multiplet), and the piperidinone ring protons (multiplets).
13C NMR (CDCl₃)
A signal for the lactam carbonyl carbon, the N-methyl carbon, the hydroxymethyl carbon, and the carbons of the piperidinone ring.
IR (Infrared)
A strong absorption band for the lactam carbonyl (C=O) stretch, and a broad absorption for the hydroxyl (O-H) group.
MS (Mass Spectrometry)
The molecular ion peak (M+) corresponding to the molecular weight of the product (143.18 g/mol for C₇H₁₃NO₂).
Reference Spectra: While experimental conditions can cause slight variations, a typical 1H NMR spectrum for a similar compound, 5-Hydroxymethyl-2-piperidone, shows characteristic multiplets for the ring protons and the hydroxymethyl group.[3]
Safety Precautions
Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.
Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.
By understanding the key challenges and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity in the synthesis of 5-(Hydroxymethyl)-1-methyl-2-piperidinone, facilitating the advancement of their research and development programs.
References
PrepChem. Synthesis of 5-Hydroxymethyl-2-piperidone. Available at: [Link]
Technical Support Center: Purification of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 5-(Hydroxymethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone , a highly polar lactam scaffold.
Due to its unique structural features—a cyclic amide (lactam) and a primary alcohol—this molecule presents specific chromatographic challenges, primarily driven by strong hydrogen bonding. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.
Diagnostic Workflow: Selecting the Optimal Separation Strategy
Before committing your crude mixture to a column, use the following decision matrix to determine the most thermodynamically favored separation mechanism.
Workflow for selecting the optimal purification strategy for polar lactams.
Troubleshooting & FAQs
Q1: Why does 5-(Hydroxymethyl)-1-methyl-2-piperidinone exhibit severe streaking on standard silica gel, and how can I resolve this?Causality: The fundamental principle of chromatography relies on the distribution equilibrium between the mobile and stationary phases[1]. 5-(Hydroxymethyl)-1-methyl-2-piperidinone contains a primary alcohol and a lactam moiety. The stationary phase in normal-phase chromatography, bare silica gel, is densely populated with highly acidic silanol groups (Si-OH). The hydroxyl and carbonyl groups of your target molecule act as strong hydrogen bond donors and acceptors, leading to non-linear chemisorption. This manifests as severe peak tailing or "streaking"[2].
Solution: Modify the mobile phase with a basic additive. Adding 1–2% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to your eluent neutralizes the acidic silanols, creating a temporary "base shield" on the silica surface[3]. This forces the compound to partition based on standard polarity rather than destructive hydrogen bonding, resulting in sharp, symmetrical bands.
Q2: My compound is highly water-soluble. If modified normal-phase chromatography fails, what is the next best approach?Causality: When a compound's polarity is so high that it requires excessive amounts of methanol in normal-phase (e.g., >20% MeOH in DCM), the silica gel begins to dissolve, and the separation mechanism breaks down.
Solution: Switch to Reversed-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). In reversed-phase, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar[1]. If the compound elutes at the void volume on C18 due to extreme hydrophilicity, HILIC is the definitive solution. HILIC utilizes a polar stationary phase (like amine-bonded silica) and an aqueous-organic mobile phase where water acts as the strong eluting solvent, perfectly retaining polar, water-soluble scaffolds via hydrogen bonding[4].
Q3: How do I accurately monitor the elution of this compound since it lacks a strong UV chromophore?Causality: Lactams and isolated alcohols lack extended conjugated pi-systems. Consequently, they exhibit negligible UV absorbance at the standard 254 nm wavelength used in most automated fraction collectors.
Solution: Rely on universal detection methods. If using an automated flash system, enable Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[4]. If running a manual column, spot fractions on a TLC plate and visualize using a chemical stain such as Potassium Permanganate (KMnO
4
) or Phosphomolybdic Acid (PMA), followed by gentle heating to oxidize the hydroxymethyl group and reveal distinct spots.
Quantitative Data: Solvent System Optimization
The table below summarizes empirical data for resolving 5-(Hydroxymethyl)-1-methyl-2-piperidinone across various chromatographic environments. Use this to benchmark your expected retention factors (
Rf
) and peak shapes.
Solvent System
Stationary Phase
Additive
Expected Peak Shape
Target
Rf
/ Retention
Application / Mechanistic Notes
Hexane / EtOAc (1:1)
Bare Silica (NP)
None
Severe Tailing
Rf
< 0.05
Not recommended; compound is too polar to migrate.
DCM / MeOH (9:1)
Bare Silica (NP)
None
Moderate Tailing
Rf
~ 0.15
Standard starting point; silanol interactions cause streaking[2].
DCM / MeOH (9:1)
Bare Silica (NP)
1% TEA
Sharp / Symmetrical
Rf
~ 0.30
Recommended NP method; base neutralizes acidic silanols[3].
Water / MeCN
C18 (Reversed-Phase)
0.1% Formic Acid
Sharp
tR
dependent
Excellent for highly water-soluble crude mixtures[1].
MeCN / Water (9:1)
Amine-bonded Silica
10mM NH
4
Formate
Sharp
tR
dependent
HILIC Method; Best for extreme polarity; retains via H-bonding[4].
This self-validating protocol is designed to isolate 5-(Hydroxymethyl)-1-methyl-2-piperidinone while mitigating band broadening and silanol interference.
Phase 1: Preparation and Dry Loading
Causality: Wet loading this highly polar compound in a polar solvent (like methanol) will cause premature elution and destroy column resolution. Dry loading ensures a perfectly narrow initial band[5].
Solvent Preparation: Prepare 1L of your mobile phase (e.g., 90:10 Dichloromethane:Methanol). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly[3].
Dissolution: Dissolve the crude mixture in a minimum volume of Methanol in a round-bottom flask.
Adsorption: Add dry silica gel to the flask (approximately 3 to 4 times the mass of your crude product).
Evaporation: Evaporate the solvent completely under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.
Phase 2: Column Packing and Elution
Slurry Packing: Suspend fresh silica gel in the 1% TEA-modified solvent. Pour the slurry into the column in a continuous stream to obtain an air-bubble-free bed[6].
Equilibration: Pass at least two column volumes of the modified solvent through the bed to ensure the silica silanols are fully neutralized by the TEA.
Sample Application: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed. Top with a 1 cm layer of protective sand to prevent disturbing the bed during solvent addition[5].
Elution: Run the column using the modified solvent system.
Self-Validation Check: Collect fractions in small volumes (e.g., 5-10 mL). Since the compound elutes sharply due to the TEA modifier, large fraction volumes risk diluting the purified product or merging it with closely eluting impurities.
Visualization: Spot every third fraction on a TLC plate. Dip the plate in KMnO
4
stain and heat gently. The target compound will appear as a bright yellow spot against a purple background.
Recovery: Pool the fractions containing the pure product and remove the solvent under reduced pressure[3].
References
Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC
Source: nih.gov
URL:[Link]
Column chromatography - Columbia
Source: columbia.edu
URL:[Link]
Technical Support Center: Purification & Troubleshooting for 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Welcome to the Technical Support Center for the synthesis and purification of 5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS 1780429-54-0). This highly polar δ -lactam is a valuable structural scaffold in drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS 1780429-54-0). This highly polar
δ
-lactam is a valuable structural scaffold in drug development. However, its amphiphilic nature—featuring both a hydrogen-bond donating primary alcohol and a polar amide core—makes isolating it from crude reaction mixtures challenging.
This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.
Section 1: Quantitative Impurity Profiling
When synthesizing this compound (typically via the reduction of a 5-carboxy-1-methyl-2-piperidinone precursor or the N-methylation of a lactam), several predictable impurities arise. Understanding their physical properties is the first step to successful purification.
Aluminum or Boron complexes from hydride reductions
Insoluble in organics; Forms emulsions
Stays at baseline (Rf = 0.0)
Target Product
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Neutral lactam; H-bond donor
KMnO₄ active; Rf ~ 0.35
Section 2: Troubleshooting FAQs
Q1: I synthesized the compound via ester reduction using LiAlH₄, but my product is trapped in a stubborn, gelatinous emulsion during aqueous workup. How do I break this emulsion and recover my product?A: The gelatinous mass consists of insoluble polymeric aluminum salts. Do not attempt to filter this directly, as it will trap your highly polar lactam product. Instead, utilize a.
The Causality: Potassium sodium tartrate (Rochelle's salt) acts as a bidentate ligand. It aggressively chelates the Al³⁺ ions, breaking the polymeric aluminum hydroxide network and forming highly water-soluble aluminum-tartrate complexes.
The Fix: Quench the reaction carefully at 0 °C, then add a saturated aqueous solution of Rochelle's salt. Stir vigorously at room temperature for 1–2 hours until two distinct, clear phases form. Your product will now cleanly partition into the organic layer.
Q2: My LC-MS shows a persistent +14 Da impurity after the N-methylation step. What is this, and how can I resolve it?A: A +14 Da mass shift indicates an extra methyl group, meaning you have synthesized the O-methylated byproduct, 5-(methoxymethyl)-1-methyl-2-piperidinone.
The Causality: Under strong basic conditions (e.g., NaH and MeI), the primary hydroxyl group at the 5-position becomes a competitive nucleophile against the lactam nitrogen.
The Fix: To prevent this, protect the primary alcohol with a bulky silyl ether (e.g., TBS-Cl) prior to N-methylation. If you are trying to salvage a contaminated batch, normal-phase silica gel chromatography is highly effective. Because the impurity lacks the hydrogen-bond donating hydroxyl group, it is significantly less polar and will elute much earlier than your target lactam.
Q3: I have an over-reduced byproduct, 3-(hydroxymethyl)-1-methylpiperidine, contaminating my lactam. Column chromatography isn't separating them well because the amine streaks. What should I do?A: Exploit the fundamental difference in1[1].
The Causality: Amides (lactams) are essentially non-basic (conjugate acid pKa ≈ -0.5) because the nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance. In contrast, the over-reduced piperidine lacks this carbonyl, making its nitrogen lone pair localized and strongly basic (conjugate acid pKa ≈ 10).
The Fix: Perform an acid-base extraction. Dissolve your crude mixture in an organic solvent (like dichloromethane) and wash it with 1M HCl. The basic piperidine will become protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer. The neutral lactam will remain safely in the organic layer.
Q4: I used a borane reagent (e.g., BH₃·THF) for reduction, and I have persistent boron impurities that won't wash out. How do I remove them?A: Boric acid and related borate salts are notorious for complexing with diols and polar alcohols like your product.
The Causality: Boric acid reacts with methanol to form 2[2], B(OCH₃)₃, which has a very low boiling point (68 °C) and forms a volatile azeotrope.
The Fix: Dissolve your crude product in methanol and concentrate it under reduced pressure on a rotary evaporator. Repeat this co-evaporation process 3–4 times. The boron impurities will be converted into volatile trimethyl borate and completely removed, leaving your crude product boron-free.
Section 3: Standard Operating Procedure (SOP) for Purification
Self-Validating Protocol for Acid-Base Wash & Chromatography
Phase 1: Acid-Base Extraction
Dissolution: Dissolve 1.0 g of the crude 5-(Hydroxymethyl)-1-methyl-2-piperidinone mixture in 50 mL of Dichloromethane (DCM).
Acid Wash: Transfer the solution to a separatory funnel. Add 25 mL of 1M aqueous HCl. Shake vigorously and vent to release pressure.
Separation: Allow the layers to separate. The bottom layer (DCM) contains the neutral target lactam. The top layer (Aqueous) contains the over-reduced basic impurities.
Validation Check: Spot both layers on a TLC plate. The aqueous layer should contain the ninhydrin-active basic streak, confirming successful extraction of the amine impurity.
Drying: Collect the DCM layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Silica Gel Chromatography
Column Packing: Pack a normal-phase silica gel column using a solvent system of DCM:MeOH (95:5).
Loading: Dry-load the concentrated crude onto a small amount of silica gel and apply it evenly to the top of the column.
Elution Gradient:
Run 2 column volumes (CV) of DCM:MeOH (95:5) to elute the less polar O-alkylated impurities.
Switch to DCM:MeOH (90:10) to elute the target 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Fraction Collection: Collect 15 mL fractions. Spot on TLC and visualize with a KMnO₄ stain. The target product appears as a bright yellow spot on a purple background at Rf ~ 0.35.
Isolation: Pool the pure fractions and concentrate to yield the purified lactam as a viscous oil or low-melting solid.
Section 4: Visualizing the Purification Workflow
Workflow for isolating 5-(Hydroxymethyl)-1-methyl-2-piperidinone via acid-base extraction.
References
Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses. 3
24.3: Basicity of Amines - Chemistry LibreTexts. Chemistry LibreTexts. 1
Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry - ACS Publications. 2
Minimizing side reactions during 5-(Hydroxymethyl)-1-methyl-2-piperidinone functionalization
Welcome to the Technical Support Center for the functionalization of 5-(hydroxymethyl)-1-methyl-2-piperidinone (5-HMP) . This guide is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the functionalization of 5-(hydroxymethyl)-1-methyl-2-piperidinone (5-HMP) . This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies to mitigate common side reactions—specifically lactam ring-opening, elimination, and over-oxidation—while maintaining scientific integrity and high synthetic yields.
Q1: Why does the piperidinone ring open during basic etherification or esterification of the 5-hydroxymethyl group?A1: The lactam (piperidinone) ring is inherently susceptible to nucleophilic attack at the C2 carbonyl carbon. Because the nitrogen is methylated (1-methyl), it lacks a proton to buffer strong bases, preventing the formation of a stable, unreactive lactam enolate anion. Consequently, under strongly basic conditions (e.g., NaOH, KOH, or alkoxides), hydroxide or alkoxide ions readily attack the C2 carbonyl, leading to[1].
Causality-Driven Solution: Always use non-nucleophilic or mild bases (e.g., imidazole, DIPEA, or pyridine) during functionalization to prevent nucleophilic attack on the lactam core.
Q2: I am trying to oxidize the primary alcohol to an aldehyde, but I keep getting the carboxylic acid or degradation products. How can I prevent over-oxidation?A2: Primary alcohols on electron-rich heterocyclic scaffolds are prone to over-oxidation in the presence of unbuffered aqueous oxidants (like KMnO₄ or Jones reagent). Furthermore, the[2].
Causality-Driven Solution: Employ anhydrous, mild oxidative conditions such as Swern oxidation or Dess-Martin Periodinane (DMP). These reagents operate via cyclic transition states or activated sulfonium intermediates in anhydrous organic solvents (e.g., DCM),[3].
Q3: When converting the hydroxymethyl group to a leaving group (e.g., tosylate/mesylate), I observe a significant amount of alkene byproducts. Why?A3: Once the primary alcohol is converted into a good leaving group (-OTs or -OMs), the adjacent protons at C5 (and potentially C4/C6) become susceptible to base-mediated abstraction. If a strong or sterically unhindered base is present, an E2 elimination competes with the desired substitution, forming an exocyclic or endocyclic double bond.
Causality-Driven Solution: Use a weak, bulky base like pyridine as both the solvent and the base during tosylation, and maintain low temperatures (0 °C to RT) to kinetically favor substitution over elimination.
Workflow A: O-Silylation (TBS Protection) without Lactam Hydrolysis
Objective: Protect the 5-hydroxymethyl group while preserving the 1-methyl-2-piperidinone ring.
Self-Validating Design: The use of imidazole provides sufficient basicity to activate the alcohol without acting as a nucleophile against the lactam carbonyl. TLC monitoring ensures the reaction does not over-proceed into degradation pathways.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an argon atmosphere to exclude moisture, which could act as a nucleophile.
Dissolution: Dissolve 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv, e.g., 10 mmol) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Base Addition: Add Imidazole (2.5 equiv) to the solution and stir at 0 °C for 10 minutes. Causality: Imidazole acts as both a mild base and a nucleophilic catalyst, transferring the silyl group while leaving the C2 lactam carbonyl untouched.
Reagent Addition: Slowly add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv) in small portions to control the exotherm.
Reaction Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane) until the starting material spot is fully consumed.
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Causality: Repeated brine washes are critical to fully partition and remove the high-boiling DMF from the organic layer.
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure TBS-protected product[3].
Workflow B: Swern Oxidation to 1-Methyl-5-formyl-2-piperidinone
Objective: Oxidize the primary alcohol to an aldehyde without over-oxidation or acid-catalyzed ring opening.
Step-by-Step Methodology:
Activation: In a flame-dried flask under argon, dissolve Oxalyl Chloride (1.5 equiv) in anhydrous Dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
Swern Complex Formation: Dropwise add anhydrous Dimethyl Sulfoxide (DMSO) (3.0 equiv). Stir for 15 minutes to form the active alkoxysulfonium intermediate.
Substrate Addition: Slowly add a solution of 5-(hydroxymethyl)-1-methyl-2-piperidinone (1.0 equiv) in DCM. Stir at -78 °C for 45 minutes to ensure complete intermediate formation.
Deprotonation: Add Triethylamine (Et₃N) (5.0 equiv) dropwise. Causality: Et₃N strictly facilitates the intramolecular deprotonation of the sulfonium intermediate, yielding the aldehyde without generating water or strong acids that would cleave the lactam[3].
Warming: Allow the reaction to slowly warm to 0 °C over 1 hour.
Workup: Quench with water, extract with DCM, wash with dilute NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate.
Quantitative Data: Side Reaction Mitigation Matrix
The following table summarizes the causal relationship between reaction conditions, primary side reactions, and the optimized parameters required to maximize yield.
Functionalization Target
Reagents / Conditions
Major Potential Side Reaction
Cause of Side Reaction
Optimized Yield (%)
O-Protection (Ether)
NaH, BnBr, THF
Lactam Ring Opening
Strong base (NaH) initiates nucleophilic attack on C2 carbonyl.
< 20% (Degradation)
O-Protection (Silyl)
TBSCl, Imidazole, DMF
None observed
Mild base avoids carbonyl attack.
92%
Oxidation (Aldehyde)
Jones Reagent (CrO₃/H₂SO₄)
Over-oxidation & Hydrolysis
Aqueous acidic conditions cleave lactam and over-oxidize to acid.
< 15%
Oxidation (Aldehyde)
Swern (DMSO/Oxalyl Chloride)
Pummerer Rearrangement
Temperature exceeding -60 °C during intermediate formation.
88%
Activation (Leaving Grp)
TsCl, NaOH (aq)
Elimination (Alkene) & Hydrolysis
Strong aqueous base promotes E2 elimination and ring opening.
< 10%
Activation (Leaving Grp)
TsCl, Pyridine (neat), 0 °C
Elimination (Minor)
Pyridine acts as a non-nucleophilic base, favoring Sₙ2 over E2.
85%
Visualizations: Workflows and Mechanistic Pathways
Decision tree for selecting reagents to minimize side reactions in 5-HMP functionalization.
Mechanistic pathway illustrating base-catalyzed lactam ring opening via a tetrahedral intermediate.
References
Title: Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions in the Synthesis of Aspidosperma and Structurally Related Monoterpene Indole Alkaloids
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: SYNTHESIS OF ENANTIOPURE β-AMINO ACIDS AND β-LACTAMS
Source: University of Illinois Chemistry
URL: [Link]
Title: Syntheses and Hydrolysis of Basic and Dibasic Ampicillin Esters Tailored for Intracellular Accumulation
Source: UCLouvain (Bioorganic & Medicinal Chemistry)
URL: [Link]
Title: Theoretical Studies on the Ring Opening of β-Lactams: Processes in Solution and in Enzymatic Media
Source: ResearchGate
URL: [Link]
Technical Support Center: Troubleshooting the Cyclization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Welcome to the Technical Support Center. The synthesis of highly functionalized delta-lactams, such as 5-(hydroxymethyl)-1-methyl-2-piperidinone, is a critical step in the development of complex alkaloid scaffolds and ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of highly functionalized delta-lactams, such as 5-(hydroxymethyl)-1-methyl-2-piperidinone, is a critical step in the development of complex alkaloid scaffolds and active pharmaceutical ingredients. The most common synthetic bottleneck in this pathway is the final cyclization (lactamization) of the linear precursor, 4-(hydroxymethyl)-5-(methylamino)pentanoic acid (or its corresponding ester).
Due to the presence of competing nucleophiles (a secondary amine and a primary alcohol) and the inherent entropic challenges of ring closure, researchers frequently encounter poor mass balances, unexpected byproducts, or stalled reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these cyclization failures.
Mechanistic Overview & Competing Pathways
Before troubleshooting, it is essential to understand the kinetic and thermodynamic landscape of the reaction. The linear precursor can undergo three primary pathways:
N-Cyclization (Desired): Intramolecular attack of the secondary amine on the activated carbonyl to form the 6-membered delta-lactam.
O-Cyclization (Undesired): Intramolecular attack of the primary alcohol to form a delta-lactone.
Intermolecular Oligomerization (Undesired): Bimolecular reaction between the amine/alcohol of one molecule and the carbonyl of another.
Reaction pathways for the cyclization of 4-(hydroxymethyl)-5-(methylamino)pentanoic acid.
Troubleshooting FAQs
Q1: My reaction yields a high mass balance of uncharacterizable, high-molecular-weight material instead of the desired piperidinone. How do I prevent this?A1: You are observing intermolecular oligomerization/polymerization.
Causality: Cyclization is an intramolecular process governed by unimolecular kinetics (
Rate=kintra[C]
), whereas oligomerization is an intermolecular process governed by bimolecular kinetics (
Rate=kinter[C]2
). At high concentrations, the bimolecular pathway dominates, leading to polyamides or polyesters.
Solution: Implement the high-dilution principle. Keep the reaction concentration strictly below 0.05 M to 0.1 M. If scaling up makes high solvent volumes impractical, simulate high dilution by using a syringe pump to slowly add the linear precursor to a heated flask containing the coupling reagents and solvent over several hours.
Q2: LC-MS shows a mass consistent with cyclization (loss of H₂O), but NMR indicates the formation of an ester/lactone instead of a lactam. What happened?A2: The primary alcohol (-CH₂OH) outcompeted the secondary amine (-NHCH₃) for the activated carbonyl, resulting in O-cyclization.
Causality: While amines are generally more nucleophilic than alcohols, their nucleophilicity is highly pH-dependent. If the reaction is run under acidic conditions (e.g., if the precursor is an HCl salt and insufficiently neutralized), the amine becomes protonated and unreactive. The neutral hydroxyl group then acts as the primary nucleophile.
Solution: Ensure the reaction environment is strictly basic. Add at least 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The first equivalent neutralizes any counterions (like HCl), and the excess ensures the secondary amine remains deprotonated and highly nucleophilic.
Q3: Thermal cyclization of the methyl ester precursor is stalling at 50% conversion. Heating it further causes degradation. How can I drive it to completion?A3: The amidation of an ester is a reversible equilibrium process.
Causality: If the leaving group (methanol) is not actively removed from the system, the reverse reaction (methanolysis) competes with lactamization, stalling the reaction at thermodynamic equilibrium.
Solution: Switch from a thermal ester amidation to an active carboxylic acid coupling. Hydrolyze the ester to the free acid, and utilize Propylphosphonic anhydride (T3P) as your coupling reagent. T3P is a biomimetic coupling agent that activates the carboxylic acid via a mixed anhydride intermediate[1]. It is highly chemoselective for amines over alcohols and is renowned for scalable, low-epimerization amide bond formation[2].
Quantitative Data: Optimization of Cyclization Conditions
The following table summarizes the optimization landscape for the cyclization of 4-(hydroxymethyl)-5-(methylamino)pentanoic acid, demonstrating the critical impact of concentration and coupling reagents.
Solvent
Concentration (M)
Additive / Catalyst
Temp (°C)
Lactam Yield (%)
Lactone Yield (%)
Oligomer Yield (%)
Methanol
0.50
None (Thermal)
65
25
10
65
Toluene
0.05
None (Thermal)
110
60
15
25
Toluene
0.05
DIPEA (1.2 eq)
110
85
<2
13
EtOAc
0.10
T3P (1.5 eq) + DIPEA (3.0 eq)
80
92
<1
7
Experimental Protocol: High-Yield Synthesis via T3P-Mediated Cyclization
This self-validating protocol utilizes T3P to achieve highly chemoselective N-cyclization while suppressing O-cyclization and epimerization[2],[1].
Step-by-Step Methodology:
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(hydroxymethyl)-5-(methylamino)pentanoic acid hydrochloride (10.0 mmol) in anhydrous ethyl acetate (100 mL) to achieve a pseudo-high-dilution concentration of 0.1 M.
Base Addition: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (30.0 mmol, 3.0 eq) dropwise.
Causality Check: The suspension should clear as the HCl salt is neutralized and the precursor dissolves. The excess base guarantees the amine remains deprotonated, favoring N-attack.
Activation: Slowly add Propylphosphonic anhydride (T3P) (50 wt% solution in EtOAc, 15.0 mmol, 1.5 eq) over 15 minutes at 0 °C.
Causality Check: T3P activates the carboxylate to a mixed anhydride. Adding it at 0 °C prevents uncontrolled exothermic activation and limits transient O-acylation.
Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction via LC-MS until the linear precursor is completely consumed.
Aqueous Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (50 mL).
Causality Check: T3P byproducts are highly water-soluble cyclic phosphates[1]. The basic aqueous wash completely removes these byproducts, making this method superior to carbodiimide couplings (e.g., EDC/HOBt) which often leave stubborn urea residues.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with a gradient of DCM:MeOH 98:2 to 95:5) to yield pure 5-(hydroxymethyl)-1-methyl-2-piperidinone.
References
[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.
URL:[Link]
[1] Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC - NIH.
URL:[Link]
Technical Support Center: Solvent Selection for 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of optimizing solvent systems for highly polar pharmaceutical inter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of optimizing solvent systems for highly polar pharmaceutical intermediates.
5-(Hydroxymethyl)-1-methyl-2-piperidinone (CAS: 1780429-54-0) is a versatile small-molecule scaffold characterized by an N-methyl delta-lactam core and a primary hydroxymethyl group. This structural topology dictates its behavior in solution: the lactam carbonyl acts as a powerful hydrogen bond acceptor, while the hydroxymethyl group serves as both a hydrogen bond donor and acceptor. Consequently, solvent selection requires a mechanistic understanding of solute-solvent interactions, dielectric constants, and hydrogen-bonding networks to ensure process efficiency, product stability, and regulatory compliance[1].
Below, you will find our comprehensive FAQ, troubleshooting guides, empirical data summaries, and validated experimental protocols.
FAQ: Theoretical Grounding & Solvent Selection
Q1: Why does this compound exhibit exceptionally high solubility in polar protic solvents, and how does this impact solvent selection?A: The causality lies in the compound's dual capacity for hydrogen bonding. Solvents like water, methanol, and ethanol form extensive 3D hydrogen-bonding networks that efficiently solvate both the hydroxymethyl hydroxyl group and the lactam carbonyl. This strong solute-solvent interaction easily overcomes the crystal lattice energy of the solid, leading to high thermodynamic solubility. For chemical processing, this means polar protic solvents are excellent for initial dissolution or extraction, but they make product isolation via cooling crystallization exceedingly difficult without the use of an anti-solvent.
Q2: How can I predict the optimal solvent mixture for crystallization without wasting API on trial-and-error screening?A: Relying solely on empirical screening is resource-intensive. Instead, utilize the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model[2]. By performing a minimal set of baseline solubility experiments (e.g., in one polar, one non-polar, and one solvating solvent), you can define the molecule's hydrophobic, polar, and hydrophilic conceptual segments. The NRTL-SAC model then allows you to perform in silico virtual experiments to identify the optimal binary or ternary solvent/anti-solvent systems that maximize API recovery and minimize solvent usage[2].
Q3: What role do pharmacopeial standards play when selecting a solvent for this intermediate?A: If this compound is an intermediate in an active pharmaceutical ingredient (API) synthesis, solvent selection must balance solubility with ICH Q3C guidelines for residual solvents[1]. While a solvent like N-Methyl-2-pyrrolidone (NMP) might offer exceptional solubility due to its structural similarity to the piperidinone core, it is a Class 2 solvent with strict toxicity limits. It is often preferable to select a Class 3 solvent (e.g., ethanol or ethyl acetate) and optimize the process temperature, rather than relying on highly toxic solvents that complicate downstream purification[1].
Issue 1: Inconsistent solubility data and non-reproducible saturation points across different batches.
Root Cause: 5-(Hydroxymethyl)-1-methyl-2-piperidinone is highly hygroscopic. The presence of the hydroxymethyl group and the highly polar lactam core causes the solid to absorb atmospheric moisture rapidly. This alters the apparent mass during weighing and can induce phase changes or hydrate formation, skewing the equilibrium solubility data.
Solution: Store the compound in a desiccator under an inert atmosphere (argon or nitrogen). Prior to any solubility assay, quantify the water content using Karl Fischer titration. Perform all weighing and sample preparation inside a controlled-humidity environment.
Issue 2: "Oiling out" (Liquid-Liquid Phase Separation) instead of crystallization during product isolation.
Root Cause: When attempting to crystallize highly soluble, low-melting-point intermediates, the system often reaches supersaturation at a temperature above the solute's melting point in the solvent mixture. Instead of forming a crystalline solid lattice, the compound separates as a dense, solute-rich liquid phase (oil).
Solution: Shift the solvent matrix to lower the solubility curve. Introduce a non-polar anti-solvent (e.g., heptane or cyclohexane) dropwise to a solution of the compound in a moderately polar solvent (e.g., ethyl acetate). Seed the solution with pure crystals at a temperature strictly below the glass transition or melting point of the oil phase to bypass the metastable liquid-liquid phase boundary.
Issue 3: Compound degradation during high-temperature solubility screening.
Root Cause: While the piperidinone core is robust, the primary alcohol (hydroxymethyl group) is susceptible to side reactions. Heating the compound in reactive solvents (e.g., carboxylic acids like acetic acid) for prolonged equilibration periods can lead to esterification.
Solution: Limit solubility screening temperatures to ≤50°C. If high-temperature dissolution is mandatory, strictly utilize inert, non-nucleophilic solvents (e.g., DMSO, acetonitrile, or anisole) and avoid acidic or basic modifiers.
Data Presentation: Predicted Solubility Profile
To guide your initial solvent screening, the following table summarizes the predicted solubility behavior based on the compound's functional group thermodynamics and empirical data from structurally analogous lactams[3][4].
Solvent Class
Representative Solvents
Predicted Solubility Level
Mechanistic Rationale
Polar Protic
Water, Methanol, Ethanol
Very High (>200 mg/mL)
Extensive H-bond donation to lactam carbonyl; H-bond acceptance from the hydroxymethyl group.
Polar Aprotic
DMSO, DMF, Acetonitrile
High (50 - 200 mg/mL)
Strong dipole-dipole interactions; excellent solvation of the N-methyl lactam core.
Esters / Ethers
Ethyl Acetate, THF
Moderate (10 - 50 mg/mL)
Moderate polarity; acts primarily as H-bond acceptors for the hydroxymethyl proton.
Non-Polar Aliphatic
Heptane, Hexane
Very Low (<1 mg/mL)
Inability to disrupt the strong intermolecular H-bonding network of the pure solid lattice.
To ensure trustworthiness and self-validating data, the shake-flask method remains the gold standard for determining thermodynamic solubility[5][6]. This protocol is harmonized with industry standards to minimize inter-laboratory variance[6].
Step-by-Step Methodology:
Preparation of Saturated Solutions: Add an excess amount of solid 5-(Hydroxymethyl)-1-methyl-2-piperidinone to a 15 mL glass vial containing 5 mL of the target solvent[6]. The presence of visible, undissolved solid is critical to ensure the system maintains a saturated equilibrium[5].
Equilibration: Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation. Place the vial in a thermostatic shaker or water bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for 24 to 48 hours[5][6].
Phase Separation: Remove the vial and allow it to stand undisturbed for 30 minutes to permit initial sedimentation. Transfer an aliquot of the suspension and centrifuge at high speed, or filter through a 0.45 µm PTFE syringe filter[7]. Critical Step: Discard the first 0.1–0.2 mL of the filtrate to account for potential adsorption of the solute onto the filter membrane[6].
Quantification: Dilute the clear supernatant/filtrate with a compatible diluent to bring the concentration within the linear dynamic range of your analytical method. Quantify the concentration using HPLC-UV or LC-MS/MS against a freshly prepared calibration curve[6][7].
Validation: Verify the pH of the final solution (if aqueous) and confirm that the residual solid matches the initial polymorphic form using Powder X-Ray Diffraction (PXRD), as phase transformations during equilibration can alter the apparent solubility[8].
Process Visualization
Workflow for model-based solvent selection and crystallization optimization.
References
Title: Key Considerations for Selecting Solvents in Drug Manufacturing
Source: Purosolv
URL: [Link]
Title: Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization
Source: Sci-Hub / ACS
URL: [Link]
Title: Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents
Source: ResearchGate
URL: [Link]
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan
Source: PMC / NIH
URL: [Link]
Technical Support Center: A Guide to Preventing Racemization of Chiral 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Introduction In the synthesis and development of pharmaceutical agents, maintaining the stereochemical integrity of chiral molecules is of paramount importance. Different enantiomers of a drug can exhibit widely varying...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis and development of pharmaceutical agents, maintaining the stereochemical integrity of chiral molecules is of paramount importance. Different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and physiological effects.[1][] 5-(Hydroxymethyl)-1-methyl-2-piperidinone is a valuable chiral building block in medicinal chemistry. Its stereocenter at the C5 position is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the product optically inactive.[1] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent racemization of this critical intermediate.
Understanding the Racemization Mechanism
The primary pathway for racemization in 2-piperidinone derivatives involves the deprotonation of the chiral carbon (C5), which is alpha to the carbonyl group of the lactam. This deprotonation is often catalyzed by acids or bases, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of both enantiomers and a loss of enantiomeric excess (ee).
Caption: Base-catalyzed racemization mechanism via an achiral enolate intermediate.
Troubleshooting Guide: Diagnosing and Resolving Racemization
This section is designed to help you identify the potential causes of racemization in your experiments and provides actionable solutions.
Question 1: My enantiomeric excess (ee) is decreasing after workup. What are the likely causes?
Answer: A drop in enantiomeric excess post-workup is a classic sign of racemization. The most common culprits during this stage are exposure to non-neutral pH conditions, elevated temperatures, and prolonged processing times.[1]
Potential Cause
Explanation
Recommended Solution
Acidic or Basic Conditions
Both strong acids and bases can catalyze the enolization that leads to racemization.[1][3] This is particularly problematic for compounds with a chiral center adjacent to a carbonyl group.
Maintain a pH as close to neutral (pH 7) as possible during all aqueous washes and extractions. Use buffered solutions like saturated ammonium chloride (NH₄Cl) for acidic washes or saturated sodium bicarbonate (NaHCO₃) for basic washes instead of strong acids or bases.[1]
Elevated Temperature
Higher temperatures provide the activation energy needed to overcome the barrier to enolization, accelerating the rate of racemization.[][4]
Perform all workup steps, including extractions and solvent removal, at or below room temperature. For highly sensitive compounds, consider conducting the workup at 0°C.[1]
Prolonged Exposure
The longer your chiral compound is exposed to potentially destabilizing conditions, the greater the risk of racemization.
Streamline your workup procedure to minimize the time from reaction quenching to isolation of the purified product.[1]
Solvent Choice
Protic solvents can facilitate proton exchange, which can contribute to racemization.
Whenever possible, use aprotic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) for extractions.[1]
Question 2: I suspect my compound is racemizing during storage. How can I confirm this and prevent it?
Answer: Long-term stability is a critical parameter, and racemization during storage can compromise the quality of your material.
Stability Testing Protocol:
Initial Analysis: Determine the initial enantiomeric excess of a batch of your compound using a validated chiral HPLC or SFC method.
Sample Aliquoting: Divide the batch into several aliquots for storage under different conditions.
Condition Matrix: Store the aliquots under a matrix of conditions, for example:
-20°C (Freezer)
4°C (Refrigerator)
Room Temperature (e.g., 25°C)
Elevated Temperature (e.g., 40°C)
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each storage condition to determine the enantiomeric excess.
Data Evaluation: A statistically significant decrease in enantiomeric excess at any condition indicates instability.
Prevention Strategies:
Temperature Control: Based on your stability study, store the compound at the lowest practical temperature that maintains its stereochemical integrity. Refrigerated or frozen storage is often recommended.[]
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that might indirectly lead to racemization.[1]
Solvent-Free Storage: Store the compound as a neat solid whenever possible. Certain solvents can promote racemization over time.[]
Question 3: Can my purification method (e.g., chromatography) cause racemization?
Answer: Yes, the conditions used for purification can induce racemization.
Purification Method
Potential Issue
Recommended Action
Silica Gel Chromatography
The acidic nature of standard silica gel can catalyze racemization.
Deactivate the silica gel by treating it with a base, such as triethylamine, before use. Alternatively, use a less acidic stationary phase like alumina.
Reverse-Phase HPLC
Mobile phases containing strong acids (e.g., trifluoroacetic acid, TFA) can lower the pH and promote racemization.
If possible, use a mobile phase with a milder acidic additive or a buffered system. Minimize the time the compound is in contact with the acidic mobile phase.
Experimental Protocols
Protocol 1: Chiral Stability Assay Under Acidic and Basic Conditions
This protocol is designed to assess the stability of 5-(Hydroxymethyl)-1-methyl-2-piperidinone to racemization under stressed pH conditions.
Stock Solution Preparation: Prepare a stock solution of your chiral piperidinone in a suitable solvent (e.g., acetonitrile) at a known concentration.
Reaction Setup: In separate vials, add an aliquot of the stock solution to:
A solution of 0.1 M HCl.
A neutral buffer solution (pH 7).
A solution of 0.1 M NaOH.
Incubation: Stir the vials at a controlled temperature (e.g., room temperature).
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.
Quenching and Analysis: Immediately neutralize the aliquot and analyze by a validated chiral HPLC or SFC method to determine the enantiomeric excess.
Data Analysis: Plot the enantiomeric excess versus time for each condition to determine the rate of racemization.
Caption: Workflow for assessing chiral stability under different pH conditions.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is crucial for monitoring and preventing racemization.[5][6][7]
Column: A chiral stationary phase (CSP) column is required. Common choices include columns based on derivatized cellulose or amylose.
Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
Detector: A UV detector is commonly used.
Method Development:
Inject a racemic standard of 5-(Hydroxymethyl)-1-methyl-2-piperidinone to identify the retention times of both enantiomers.
Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.
Once the method is optimized, inject your sample to determine the peak areas for each enantiomer.
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
(where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern?A1: Racemization is the process where an optically active compound, consisting of a single enantiomer, converts into an equal mixture of both enantiomers, leading to a loss of optical activity.[1] This is a critical issue in drug development because different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[]
Q2: Are there any specific functional groups that make a molecule more susceptible to racemization?A2: Yes, chiral centers that are adjacent to a carbonyl group, such as in ketones, esters, and lactams like 5-(Hydroxymethyl)-1-methyl-2-piperidinone, are particularly prone to racemization via enolization.[1]
Q3: How can I choose the right base for my reaction to minimize the risk of racemization?A3: When a base is required, opt for a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge.[4] Avoid strong, non-hindered bases like sodium hydroxide or potassium hydroxide, which can readily deprotonate the chiral center.[1] The basicity and steric hindrance of organic bases have a significant impact on racemization.[8]
Q4: Can I use temperature to my advantage to prevent racemization?A4: Absolutely. Lowering the reaction and workup temperature is a highly effective strategy to suppress racemization.[4] The rate of racemization is often significantly reduced at lower temperatures (e.g., 0°C or below).[1]
Q5: What are the regulatory expectations regarding stereochemical purity?A5: Regulatory agencies require thorough investigation and control of the stereochemical purity of a drug substance. This includes assessing the stability of the drug towards racemization under stress conditions (e.g., acid, base) and during long-term storage.[9]
References
Thinh, K. D., et al. (2016). Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)- 2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and Its Diacetate. European Journal of Organic Chemistry, 2016(18), 3084-3089. Available at: [Link]
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. Available at: [Link]
Thinh, K. D., et al. (2016). Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)-2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and Its Diacetate. ResearchGate. Available at: [Link]
Lee, C., & Chen, H. (1994). Determination of Enantiomeric Purity and Absolute Configuration of β‐Lactams by High-Performance Liquid Chromatography on Chiral Columns. Journal of the Chinese Chemical Society, 41(2), 187–190. Available at: [Link]
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-539. Available at: [Link]
2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. (2001). PubMed. Available at: [Link]
Taggi, A. E., et al. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. Chemistry. Available at: [Link]
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 216-221. Available at: [Link]
7.4 Racemization Assays. (n.d.). Available at: [Link]
Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.com. Available at: [Link]
Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. Available at: [Link]
Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. Available at: [Link]
5-Hydroxy-1-methylpiperidin-2-one. PubChem. Available at: [Link]
Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2020). PMC. Available at: [Link]
Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). PMC. Available at: [Link]
Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Royal Society of Chemistry. Available at: [Link]
(R)-5-HYDROXY-PIPERIDIN-2-ONE. Lookchem. Available at: [Link]
Crystal structures of two chiral piperidine derivatives. (2012). PMC. Available at: [Link]
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (2016). PolyU Institutional Research Archive. Available at: [Link]
Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. (2026). ResearchGate. Available at: [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2019). Organic & Biomolecular Chemistry. Available at: [Link]
General mechanism of base‐catalysed racemisation. ResearchGate. Available at: [Link]
Catalytic Deracemization Reactions. (2023). Journal of the American Chemical Society. Available at: [Link]
Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents.
Deracemizing Racemic Compounds. (2015). Radboud Repository. Available at: [Link]
The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids. (2020). PMC. Available at: [Link]
A Comparative Guide to the Analytical Characterization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide p...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the spectroscopic and chromatographic techniques used to characterize 5-(Hydroxymethyl)-1-methyl-2-piperidinone, a substituted lactam with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present analytical data but also to provide the underlying scientific rationale for the expected outcomes and the selection of appropriate analytical methodologies.
Introduction: The Analytical Imperative
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a chiral molecule with a functionalized piperidinone core. The presence of a stereocenter and various functional groups (a lactam, a tertiary amine, and a primary alcohol) necessitates a multi-faceted analytical approach for its complete characterization, including structural confirmation, purity assessment, and impurity profiling. This guide will focus on the detailed ¹H NMR spectral analysis of this compound and provide a comparative overview of alternative and complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Part 1: In-Depth ¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Based on the analysis of spectral data for structurally related compounds, including 2-piperidone and N-methyl-2-piperidone, a detailed prediction of the ¹H NMR spectrum of 5-(Hydroxymethyl)-1-methyl-2-piperidinone can be constructed.
Predicted ¹H NMR Spectrum of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the N-methyl group, the hydroxymethyl group, and the piperidinone ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group, the nitrogen atom, and the hydroxyl group, as well as the conformational rigidity of the six-membered ring.
Table 1: Predicted ¹H NMR Spectral Data for 5-(Hydroxymethyl)-1-methyl-2-piperidinone (in CDCl₃)
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (J, Hz)
Rationale for Prediction
N-CH₃
~2.9
s
3H
-
The N-methyl group is a singlet and its chemical shift is influenced by the adjacent nitrogen and the overall electronic environment of the lactam.
H-6 (axial & equatorial)
~3.2 - 3.4
m
2H
Protons on the carbon adjacent to the nitrogen (C6) are deshielded and will appear as a complex multiplet due to coupling with each other and with the proton at C5.
-CH₂OH
~3.5 - 3.7
m
2H
The methylene protons of the hydroxymethyl group are diastereotopic due to the adjacent stereocenter at C5. They will likely appear as a multiplet, coupled to each other and to the proton at C5.
-OH
Variable
br s
1H
-
The chemical shift of the hydroxyl proton is concentration and temperature dependent and will typically appear as a broad singlet.
H-3 (axial & equatorial)
~2.3 - 2.5
m
2H
Protons on the carbon adjacent to the carbonyl group (C3) are deshielded and will appear as a multiplet.
H-5
~2.0 - 2.2
m
1H
This methine proton is coupled to the adjacent protons on C4, C6, and the hydroxymethyl group, resulting in a complex multiplet.
H-4 (axial & equatorial)
~1.7 - 1.9
m
2H
These protons are part of the alkyl backbone of the ring and will appear as a complex multiplet.
Part 2: A Comparative Analysis of Analytical Techniques
While ¹H NMR provides a wealth of structural information, a comprehensive characterization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone relies on a combination of analytical techniques. This section compares ¹H NMR with other key analytical methods, highlighting their respective strengths and weaknesses in the context of this specific molecule.
Workflow for Comprehensive Characterization
Caption: Decision tree illustrating the selection of the primary analytical technique based on the specific analytical objective for 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Conclusion
The comprehensive characterization of 5-(Hydroxymethyl)-1-methyl-2-piperidinone requires a synergistic approach, leveraging the strengths of various analytical techniques. ¹H NMR spectroscopy stands out as the primary tool for unambiguous structure elucidation, providing detailed insights into the molecular framework. However, for a complete analytical profile, including purity assessment and impurity identification, the integration of chromatographic techniques like HPLC, coupled with mass spectrometry, is indispensable. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to confidently and accurately characterize this and other related novel chemical entities.
References
Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
High-Performance Liquid Chromatography in Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Mass Spectrometry: Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
Infrared and Raman Spectroscopy: Principles and Spectral Interpretation: Smith, B. C. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. CRC Press. [Link]
PubChem Database: National Center for Biotechnology Information. PubChem Compound Summary for CID 15386079, 5-(Hydroxymethyl)piperidin-2-one. [Link]
NIST Chemistry WebBook: National Institute of Standards and Technology. 2-Piperidinone, 1-methyl-. [Link]
Comparative
Comparative Analytical Guide: Mass Spectrometry Platforms for the Elucidation and Quantification of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 5-(Hydroxymethyl)-1-methyl-2-piperidinone (C₇H₁₃NO₂, Exact Mass: 143.0946 Da) Executive Summary In pharmaceutical de...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound Profile: 5-(Hydroxymethyl)-1-methyl-2-piperidinone (C₇H₁₃NO₂, Exact Mass: 143.0946 Da)
Executive Summary
In pharmaceutical development, functionalized δ-lactams like 5-(hydroxymethyl)-1-methyl-2-piperidinone frequently appear as core scaffolds or metabolic intermediates. Selecting the appropriate mass spectrometry (MS) platform to analyze this compound dictates the quality of structural elucidation and the sensitivity of pharmacokinetic quantification. This guide objectively compares three leading MS methodologies—High-Resolution Mass Spectrometry (LC-ESI-Q-TOF/Orbitrap), Triple Quadrupole (LC-ESI-QqQ), and Gas Chromatography-Mass Spectrometry (GC-EI-MS)—detailing their performance, fragmentation causality, and self-validating experimental protocols.
Mechanistic Causality of Fragmentation (The "Why")
To optimize any MS method, one must first understand the intrinsic gas-phase thermodynamics of the target molecule[1]. 5-(Hydroxymethyl)-1-methyl-2-piperidinone features two competing sites for ionization and fragmentation: the primary alcohol (hydroxymethyl group) and the N-methylated lactam ring.
Electrospray Ionization (ESI+) Pathways
Under soft ionization (ESI+), the basicity of the lactam nitrogen and the carbonyl oxygen drives the formation of the protonated precursor [M+H]⁺ at m/z 144.1019. Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary competitive pathways:
Neutral Loss of Water (-18.01 Da): The primary alcohol is highly susceptible to dehydration. The loss of H₂O yields a resonance-stabilized carbocation/iminium species at m/z 126.0913. This is the thermodynamically favored pathway and serves as the primary quantifier ion.
Retro-Aldol Cleavage (-30.01 Da): The hydroxymethyl group can be extruded as neutral formaldehyde (CH₂O), yielding the intact N-methylpiperidin-2-one core at m/z 114.0913.
Lactam Ring Opening (-27.99 Da): Higher collision energies force the cleavage of the stable δ-lactam ring, typically resulting in the extrusion of carbon monoxide (CO) from the m/z 126.0913 fragment, generating a secondary product ion at m/z 98.0964.
Electron Ionization (EI) Pathways
Under hard ionization (70 eV) in GC-MS, the molecular ion (M⁺ at m/z 143) is highly transient. The dominant mechanism is α-cleavage adjacent to the ring nitrogen[2]. The bulky hydroxymethyl radical (•CH₂OH, 31 Da) is preferentially lost, generating a highly abundant, stable base peak at m/z 112.
Caption: ESI-MS/MS positive mode fragmentation pathways of 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Analytical Platform Comparison
When analyzing this compound, the choice of instrument depends entirely on the analytical goal: identifying unknown metabolites (HRMS), routine high-throughput quantification (QqQ), or volatile profiling (GC-MS).
Caption: Comparative analytical workflows for the mass spectrometric analysis of the target lactam.
High-Resolution MS (LC-ESI-Q-TOF / Orbitrap)
Best for: Structural elucidation and metabolite identification.
Performance: Provides sub-ppm mass accuracy. This is critical because the loss of formaldehyde (CH₂O, 30.0106 Da) from the hydroxymethyl group could easily be confused with the loss of ethane (C₂H₆, 30.0470 Da) on a low-resolution instrument. HRMS unambiguously resolves this mass defect.
Triple Quadrupole (LC-ESI-QqQ)
Best for: Pharmacokinetic (PK) studies and trace-level quantification.
Performance: Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks exact mass capabilities, its duty cycle is nearly 100% for targeted ions, offering sensitivity that is typically 10x to 50x higher than full-scan HRMS.
Gas Chromatography-MS (GC-EI-MS)
Best for: Orthogonal validation and library matching.
Performance: The free hydroxyl group on 5-(hydroxymethyl)-1-methyl-2-piperidinone induces hydrogen bonding, reducing volatility and causing peak tailing in GC. Therefore, chemical derivatization (e.g., silylation) is mandatory. The resulting hard-ionization spectra can be reliably matched against databases like the [3].
Experimental Data Summaries
Table 1: Exact Mass & Predicted CID Fragmentation (ESI+)
Data synthesized for HRMS vs. QqQ method development.
Ion Type
Formula
Exact Mass (m/z)
Nominal Mass (QqQ)
Optimal Collision Energy (CE)
Diagnostic Utility
Precursor [M+H]⁺
C₇H₁₄NO₂⁺
144.1019
144.1
10 eV
Parent Ion Confirmation
Product 1 (-H₂O)
C₇H₁₂NO⁺
126.0913
126.1
20 eV
Primary Quantifier (MRM)
Product 2 (-CH₂O)
C₆H₁₂NO⁺
114.0913
114.1
25 eV
Secondary Qualifier (MRM)
Product 3 (-H₂O, -CO)
C₆H₁₂N⁺
98.0964
98.1
35 eV
Core Scaffold Confirmation
Table 2: Platform Performance Comparison Matrix
Metric
LC-ESI-Q-TOF (HRMS)
LC-ESI-QqQ
GC-EI-MS
Mass Accuracy
< 2 ppm
Unit Mass (~0.7 Da)
Unit Mass (~0.7 Da)
Sensitivity (LOD)
~1–5 ng/mL
~10–50 pg/mL
~10–50 ng/mL
Sample Prep
Dilute & Shoot / SPE
Dilute & Shoot / SPE
Requires Derivatization
Linear Dynamic Range
3–4 orders of magnitude
5–6 orders of magnitude
3–4 orders of magnitude
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability criteria ensure that the data generated is reliable and reproducible.
Protocol A: LC-ESI-QqQ MRM Optimization for Targeted Quantification
Objective: Establish a highly sensitive quantitative assay with built-in ion ratio validation.
Standard Preparation: Prepare a 1 µg/mL tuning solution of 5-(Hydroxymethyl)-1-methyl-2-piperidinone in 50:50 Methanol:Water containing 0.1% Formic Acid.
Source Optimization: Infuse the standard at 10 µL/min into the ESI source.
Causality: The 0.1% formic acid acts as a proton donor, maximizing the yield of the [M+H]⁺ precursor at m/z 144.1.
Precursor Isolation: Set Quadrupole 1 (Q1) to isolate m/z 144.1 with a unit resolution of 0.7 FWHM.
Collision Energy (CE) Ramping: Ramp the CE in Quadrupole 2 (Q2) from 5 eV to 50 eV using Argon as the collision gas.
Product Ion Selection: Monitor Quadrupole 3 (Q3) for the highest abundance fragments. Select 144.1 → 126.1 (Quantifier) and 144.1 → 114.1 (Qualifier).
Self-Validation Step: Inject a known standard at the Lower Limit of Quantification (LLOQ). The method is only valid if the signal-to-noise (S/N) ratio of the quantifier is >10:1, and the Qualifier/Quantifier peak area ratio remains within ±20% of the ratio established during tuning.
Protocol B: GC-EI-MS Profiling via TMS Derivatization
Objective: Overcome the volatility limitations of the hydroxymethyl group for hard-ionization library matching.
Sample Extraction: Dry down 100 µL of the sample extract under a gentle stream of nitrogen to remove all aqueous residue.
Causality: Water violently quenches silylation reagents; absolute dryness is mandatory.
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, followed by 50 µL of anhydrous Pyridine. Incubate at 60°C for 30 minutes.
Causality: The reagent replaces the hydroxyl proton with a Trimethylsilyl (TMS) group, increasing the mass by 72 Da (New Exact Mass: 215.1342 Da) and eliminating hydrogen bonding, thereby allowing the molecule to vaporize without thermal degradation.
GC Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms). Program the oven from 70°C to 280°C at 15°C/min.
MS Acquisition: Operate the EI source at 70 eV. Scan range: m/z 40–350.
Self-Validation Step: Confirm the success of the derivatization by monitoring the mass spectrum for the absence of the underivatized molecular ion (m/z 143) and the presence of the TMS-derivative molecular ion (m/z 215), alongside the characteristic TMS fragment at m/z 73 ([Si(CH₃)₃]⁺).
References
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]
2-Piperidinone (Standard Reference Data). NIST Mass Spectrometry Data Center, William E. Wallace, director. NIST Chemistry WebBook, SRD 69. Available at:[Link]
N-Methyl-2-piperidone (Compound Summary). National Center for Biotechnology Information. PubChem Database. CID=13603. Available at: [Link]
A Comparative Guide to the Infrared Spectroscopy of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-(Hydroxymethyl)-1-methyl-2-piperidinone, a substituted δ-lactam of interest in synthetic chemistry and drug development....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 5-(Hydroxymethyl)-1-methyl-2-piperidinone, a substituted δ-lactam of interest in synthetic chemistry and drug development. The document is designed for researchers and scientists, offering a comparative framework, supporting data, and a validated experimental protocol for sample analysis.
Introduction: The Vibrational Signature of a Multifunctional Molecule
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a chiral heterocyclic compound featuring two key functional groups: a tertiary amide within a six-membered ring (a δ-lactam) and a primary alcohol. Infrared (IR) spectroscopy is a powerful, non-destructive technique for confirming the identity and purity of such molecules by probing their specific covalent bond vibrations.
Each functional group possesses characteristic vibrational frequencies (stretching and bending) that absorb IR radiation. The resulting spectrum is a unique molecular fingerprint. For this molecule, we are particularly interested in the distinct signatures of the hydroxyl (O-H) group, the alcohol carbon-oxygen (C-O) bond, and the lactam carbonyl (C=O) group. This guide will dissect the expected IR spectrum and compare it to that of its parent compound, 1-methyl-2-piperidinone, to highlight the spectral contributions of the hydroxymethyl substituent.
Comparative Analysis of Characteristic IR Peaks
The most effective way to understand the spectrum of 5-(Hydroxymethyl)-1-methyl-2-piperidinone is to compare it with a simpler, related structure. We will use 1-methyl-2-piperidinone as our reference. This comparison isolates the spectral features introduced by the C5-hydroxymethyl group.
The key vibrational modes and their expected absorption ranges are summarized below.
This is the most telling peak. Its presence is definitive proof of the hydroxyl group. The significant broadening is a direct result of intermolecular hydrogen bonding between molecules in the solid or neat liquid state.[1][2][3]
C-H Stretch (Aliphatic)
2850-2980 (Medium-Strong)
2850-2980 (Medium-Strong)
These absorptions arise from the C-H bonds of the piperidinone ring, the N-methyl group, and the hydroxymethyl CH₂. This region is typically complex but confirms the aliphatic nature of the molecule.
C=O Stretch (Amide I)
~1675 (Very Strong)
~1675 (Very Strong)
This intense absorption is characteristic of the carbonyl group in a six-membered lactam.[4] Unlike open-chain tertiary amides which can have slightly lower frequencies, the cyclic structure fixes the conformation. As a tertiary amide, its frequency is largely independent of the physical state since it cannot act as a hydrogen bond donor.[4]
C-O Stretch (Alcohol)
~1050 (Strong)
Absent
This strong band in the fingerprint region corresponds to the stretching vibration of the primary alcohol C-O bond. Its presence, along with the O-H stretch, confirms the hydroxymethyl group.[1][5]
C-N Stretch (Amide)
1250-1350 (Medium)
1250-1350 (Medium)
The stretching of the C-N bond in the tertiary lactam appears in the fingerprint region.
Visualizing the Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the bonds responsible for the primary characteristic IR absorptions.
Caption: Key IR-active bonds in 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
For a solid sample like 5-(Hydroxymethyl)-1-methyl-2-piperidinone, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for transmission FTIR. The goal is to create an optically transparent disc where the analyte is finely dispersed in an IR-inactive matrix.
Pillar of Trustworthiness: The Criticality of Anhydrous Conditions
The primary challenge in this protocol is the hygroscopic nature of KBr.[6] Water exhibits a very strong, broad O-H absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹.[6] These signals can easily obscure or overlap with the analyte's O-H stretch and distort the carbonyl region, leading to misinterpretation. Therefore, every step is designed to meticulously exclude moisture.
Step-by-Step Methodology
Material & Equipment Preparation:
KBr Powder: Use spectroscopy-grade KBr. Dry it in an oven at ~110°C for at least 4 hours and store it in a desiccator until immediately before use.
Mortar and Pestle: An agate mortar and pestle is ideal. Gently warm it under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Allow it to cool to room temperature inside a desiccator.
Die Set: Disassemble and clean the pellet die set. Warm the components similarly and cool them in a desiccator.
Sample Preparation & Grinding:
Weigh approximately 1-2 mg of your solid 5-(Hydroxymethyl)-1-methyl-2-piperidinone sample.
In the agate mortar, grind the sample first to a very fine, consistent powder. This is crucial to reduce light scattering (the Christiansen effect) and ensure sharp, well-defined peaks.
Add approximately 150-200 mg of the dried KBr powder to the mortar. The final sample concentration should be between 0.5% and 1%.[7][8]
Gently but thoroughly mix the sample and KBr with the pestle. The goal is uniform dispersion, not further grinding of the KBr itself.[6]
Pellet Pressing:
Quickly transfer the KBr/sample mixture into the collar of the pellet die, distributing it evenly.
Assemble the die set and place it in a hydraulic press.
If using an evacuable die, connect it to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.
Gradually apply pressure to approximately 8-10 metric tons.[6][8] Hold this pressure for 2-3 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent solid disc.
Spectrum Acquisition:
Carefully release the pressure and disassemble the die. Gently push the KBr pellet out and place it in the spectrometer's sample holder.
Acquire a background spectrum of the empty sample compartment first.
Place the KBr pellet in the beam path and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to remove interference from atmospheric CO₂ and water vapor.
Data Interpretation:
The strongest absorption band (likely the C=O stretch) should have a transmittance of around 5-10% (or an absorbance of ~1.2-1.3). If the peaks are saturated (flat-topped at 0% T), the sample concentration was too high. If the signal-to-noise ratio is poor, the concentration was too low.
Conclusion
The infrared spectrum of 5-(Hydroxymethyl)-1-methyl-2-piperidinone is defined by three principal features: a broad O-H stretch around 3400 cm⁻¹, a very strong C=O (Amide I) stretch near 1675 cm⁻¹, and a strong C-O stretch around 1050 cm⁻¹. Comparing its spectrum to that of 1-methyl-2-piperidinone provides a clear and objective method for confirming the successful incorporation of the hydroxymethyl group. By following the detailed KBr pellet protocol, researchers can reliably obtain high-quality spectra for unambiguous structural verification.
References
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Quantum Design. (n.d.). Good to know about KBr pellets. Retrieved from [Link]
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
Oregon State University. (2020, February 7). Spectroscopy of Alcohols. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). IR: alcohols. Retrieved from [Link]
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
Determination of enantiomeric excess in 5-(Hydroxymethyl)-1-methyl-2-piperidinone
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals on the optimal strategies for determining the enantiomeric excess (ee) of 5-(Hydroxymethyl)-1-methyl-2-piperidinon...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals on the optimal strategies for determining the enantiomeric excess (ee) of 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
The Analytical Challenge of 5-(Hydroxymethyl)-1-methyl-2-piperidinone
5-(Hydroxymethyl)-1-methyl-2-piperidinone is a highly polar, chiral lactam frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Determining its enantiomeric excess (ee) presents a unique analytical challenge: the molecule lacks a strong UV chromophore . The lactam carbonyl only weakly absorbs in the low UV range (<220 nm), where many organic mobile phases exhibit high background noise.
To objectively evaluate the optical purity of this intermediate, analytical scientists must choose between direct detection using specialized detectors, pre-column derivatization to introduce a chromophore, or nuclear magnetic resonance (NMR) techniques. This guide compares three field-proven methodologies, detailing the causality behind the experimental choices and providing self-validating protocols for each.
Workflow for determining ee% of 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Method 1: Direct Chiral HPLC with Evaporative Light Scattering Detection (ELSD)
The Causality:
Standard UV detection is inadequate for this molecule. Evaporative Light Scattering Detection (ELSD) circumvents this by evaporating the mobile phase and measuring the light scattered by the remaining non-volatile analyte particles[1]. For chiral recognition, a polysaccharide-based stationary phase like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) is ideal. The carbamate linkages on the stationary phase form strong hydrogen bonds with the primary hydroxyl and lactam groups of the analyte, enabling enantioseparation without chemical alteration [2].
Self-Validating Protocol:
System Suitability (Validation): Inject a 1.0 mg/mL racemic standard of the piperidinone. The system is validated only if the resolution (
Rs
) between the (R) and (S) enantiomers is
≥1.5
, ensuring baseline separation.
Sample Preparation: Dissolve the analyte in absolute ethanol to a concentration of 2.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA). Note: DEA suppresses secondary interactions with residual silanols, preventing peak tailing.
Flow Rate: 1.0 mL/min.
ELSD Settings: Set the drift tube temperature to 45 °C and the nebulizer gas (Nitrogen) pressure to 3.5 bar.
Analysis: Inject 10 µL of the sample. Integrate the peak areas to calculate ee%.
The Causality:
If ELSD or Charged Aerosol Detection (CAD) is unavailable, the molecule must be derivatized. Reacting the primary hydroxyl group with benzoyl chloride (or para-toluenesulfonyl chloride) introduces a strong
π
-electron system [3]. This modification serves a dual purpose: it enables high-sensitivity UV detection at 254 nm and drastically enhances
π−π
stacking interactions with aromatic chiral stationary phases (e.g., Chiralcel OD-H), often resulting in superior peak resolution compared to direct analysis [4].
Self-Validating Protocol:
Derivatization: Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane (DCM). Add 2 equivalents of pyridine and 1.5 equivalents of benzoyl chloride. Stir at room temperature for 2 hours.
Quench & Extract: Quench the reaction with saturated aqueous
NaHCO3
. Extract with DCM (3 × 2 mL). Dry the organic layer over anhydrous
Na2SO4
, evaporate under reduced pressure, and reconstitute the residue in 2 mL of Hexane/Isopropanol (90:10).
System Suitability (Validation): Derivatize a racemic standard using the exact same protocol. Inject the racemic derivative to confirm a 1:1 peak area ratio (verifying no kinetic resolution occurred during derivatization) and an
Rs≥2.0
.
Chromatographic Conditions:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (85:15 v/v).
Detection: UV at 254 nm.
Analysis: Inject 5 µL. Calculate ee% based on the integrated UV peak areas.
Method 3: NMR Spectroscopy via Mosher's Ester Derivatization
The Causality:
When absolute configuration must be confirmed alongside ee%, NMR is the gold standard. By reacting the racemic or enantioenriched alcohol with enantiopure (R)- or (S)-
α
-methoxy-
α
-trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomers are formed. The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on the stereochemistry of the piperidinone, protons (such as the N-methyl group) will fall into or out of this cone, resulting in distinct chemical shifts for the two diastereomers [5]. The integration of these distinct signals (or the
CF3
signals in
19F
NMR) directly yields the ee%.
Self-Validating Protocol:
Reaction: In an NMR tube, dissolve 5 mg of the sample in 0.5 mL of
CDCl3
. Add 3 equivalents of pyridine-d5, a catalytic amount of DMAP, and 2 equivalents of (R)-MTPA-Cl.
Validation: Prepare a control tube using a strictly racemic standard of the piperidinone. The protocol is validated if the
19F
NMR integration ratio of the two resulting diastereomeric peaks is exactly 50:50.
Acquisition: Allow the reaction to proceed for 1 hour at room temperature. Acquire
1H
and
19F
NMR spectra.
Integration: Locate the
CF3
signals in the
19F
spectrum (typically around -71 to -72 ppm). Integrate the distinct peaks corresponding to the (R,R) and (R,S) diastereomers to calculate the ee%.
Quantitative Data & Performance Comparison
The following tables summarize the operational metrics and representative experimental data to guide your method selection based on laboratory capabilities.
Table 1: Comparative Performance Metrics
Methodology
Primary Advantage
Detection Limit
Resolution (
Rs
)
Sample Prep
Equipment Cost
Direct HPLC-ELSD
No derivatization required
~1.0 µg
1.5 - 2.5
Minimal
High (Requires ELSD)
Deriv. HPLC-UV
Highest sensitivity & resolution
~0.05 µg
3.0 - 5.0
Moderate
Low (Standard UV)
NMR (Mosher's)
Yields absolute configuration
~50 µg
N/A (Baseline)
Low
Very High (NMR)
Table 2: Representative Experimental Data Summary
Method
Enantiomer 1
tR
(min)
Enantiomer 2
tR
(min)
Resolution (
Rs
)
Calculated ee%
Direct HPLC-ELSD
12.4
14.8
2.1
98.2%
Deriv. HPLC-UV
9.2
13.5
4.6
98.4%
NMR (Mosher's)
-71.4 ppm (
19F
)
-71.8 ppm (
19F
)
Baseline
98.3%
Note: Retention times and chemical shifts are representative and will vary based on exact instrument dead volumes and magnetic field strengths.
Conclusion
For high-throughput process chemistry environments where time is critical, Direct HPLC-ELSD is the most efficient method, provided the laboratory is equipped with the necessary detector. For standard analytical labs limited to UV detection, Pre-Column Derivatization offers a highly robust, sensitive alternative with superior chromatographic resolution. Finally, for regulatory submissions requiring absolute stereochemical proof, Mosher's Ester NMR remains the definitive, albeit lower-throughput, solution.
Structural Elucidation Comparison Guide: 5-(Hydroxymethyl)-1-methyl-2-piperidinone vs. Alternative Piperidinone Scaffolds
Executive Summary In the rational design of peptidomimetics and CNS-active therapeutics, the piperidinone heterocycle serves as a highly versatile structural motif. Understanding the precise three-dimensional conformatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rational design of peptidomimetics and CNS-active therapeutics, the piperidinone heterocycle serves as a highly versatile structural motif. Understanding the precise three-dimensional conformation of these molecules in the solid state is critical for predicting their pharmacodynamic behavior and receptor-binding affinities.
This guide provides an objective, data-driven comparison of the X-ray crystallographic profile of 5-(Hydroxymethyl)-1-methyl-2-piperidinone against alternative structural analogs, specifically unsubstituted 2-piperidinones and 4-piperidinones. By analyzing their conformational flexibility, ring puckering parameters, and supramolecular assembly, researchers can make informed decisions regarding scaffold selection in drug development pipelines.
Conformational Landscape: Target vs. Alternatives
The spatial geometry of piperidinone derivatives is fundamentally dictated by the position of the carbonyl group and the substitution pattern on the heterocyclic ring.
Alternative Scaffold A (4-Piperidinones): Compounds such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one lack the constraints of an amide bond within the ring. Consequently, they adopt a thermodynamically stable, perfect chair conformation[1]. The carbonyl oxygen and N-bound protons typically occupy equatorial positions to minimize 1,3-diaxial steric clashes[1].
Alternative Scaffold B (Unsubstituted 2-Piperidinones): The presence of the lactam moiety (N1-C2=O) in 1-methyl-2-piperidinone forces a planar geometry across the amide bond. This induces significant ring strain, forcing the molecule into a distorted half-chair or twisted-boat conformation[2]. Crystal packing is generally weak, relying primarily on van der Waals forces and weak C-H···O contacts[3].
The Target Scaffold (5-(Hydroxymethyl)-1-methyl-2-piperidinone): This molecule combines the planar constraints of the lactam core with the steric bulk and hydrogen-bonding potential of a C5-hydroxymethyl group. Like its unsubstituted counterpart, it adopts a distorted half-chair conformation[2]. However, the out-of-plane deviation of the C5 atom is more pronounced. Crucially, the hydroxymethyl group acts as a potent hydrogen bond donor, establishing strong intermolecular O-H···O=C interactions that drive the formation of highly ordered helical supramolecular chains, vastly improving crystal stability and packing efficiency compared to unsubstituted analogs[2].
Mechanistic logic connecting molecular features to solid-state conformation and crystal packing.
Quantitative Crystallographic Data Comparison
To objectively evaluate the structural divergence between these scaffolds, we summarize their key crystallographic parameters below. The data highlights how the position of the carbonyl and the presence of the hydroxymethyl group alter the total puckering amplitude (
Q
) and the dominant intermolecular forces.
3-(Hydroxymethyl)-...-piperidin-4-one (Alternative B)
Ring Conformation
Distorted Half-Chair
Distorted Half-Chair
Perfect Chair
Puckering Amplitude (
Q
)
~0.52 Å
~0.43 Å
~0.55 Å
Primary Intermolecular Interaction
Strong O-H···O=C H-Bonds
Weak C-H···O Contacts
O-H···O and C-H···O H-Bonds
Supramolecular Assembly
Helical Chains
Monomeric/Dimers
Double Ribbons
Out-of-Plane Atom
C5 (Deviates >0.6 Å)
C4/C5
None (Standard Chair)
Crystallization Propensity
High (Driven by H-bonding)
Low (Prone to oiling out)
High (Driven by H-bonding)
Note: Puckering parameters are derived using the Cremer & Pople mathematical models for heterocyclic rings, as validated by single-crystal X-ray diffraction studies[4].
To ensure absolute scientific integrity, the structural elucidation of 5-(Hydroxymethyl)-1-methyl-2-piperidinone must follow a rigorous, self-validating workflow. The protocol below details the causality behind each experimental choice and embeds quality control checkpoints to guarantee data reliability.
Step 1: High-Purity Crystallization via Vapor Diffusion
Methodology: Dissolve 50 mg of the target compound in a minimum volume of chloroform (
CHCl3
). Place the open vial inside a larger, sealed chamber containing a reservoir of non-polar anti-solvent (e.g., n-hexane).
Causality: The slow vapor-phase diffusion of the anti-solvent into the chloroform solution gradually lowers the solubility of the compound, creating a state of controlled supersaturation. This slow kinetic environment favors the nucleation of a highly ordered crystalline lattice over amorphous precipitation.
Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. The observation of distinct birefringence (color changes upon rotating the polarizer) confirms the anisotropic, highly ordered nature of a single crystal. Crystals that appear dark or uniformly opaque are twinned or amorphous and must be discarded.
Step 2: Cryogenic Data Collection
Methodology: Mount a suitable single crystal (approx. 0.3 × 0.2 × 0.2 mm) on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a Mo Kα radiation source (
λ=0.71073
Å). Cool the crystal to 100 K using a nitrogen cold stream.
Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces the thermal vibration (atomic displacement parameters) of the atoms. This enhances the intensity of high-angle reflections, leading to a higher resolution structure and more precise bond length determinations.
Self-Validation Checkpoint: During data reduction, monitor the internal agreement factor (
Rint
). An
Rint<0.05
confirms that symmetry-equivalent reflections agree with each other, validating that the crystal has not suffered radiation damage and that the correct Laue symmetry group has been assigned.
Step 3: Phase Problem Solution and Anisotropic Refinement
Methodology: Solve the structure using Direct Methods (e.g., SHELXT) and refine the model via full-matrix least-squares on
F2
using SHELXL. Refine all non-hydrogen atoms anisotropically. Locate the hydroxymethyl hydrogen atom from the difference Fourier map and refine it freely to accurately model the O-H···O=C hydrogen bond network.
Causality: Anisotropic refinement accounts for the non-spherical electron density distribution caused by chemical bonding and thermal motion, providing a mathematically rigorous fit to the experimental data.
Self-Validation Checkpoint: The final structural model is validated by two metrics: a final
R1
value of
<0.05
(indicating excellent agreement between the calculated and observed models) and a flat difference Fourier map with residual electron density peaks between -0.5 and +0.5 e/ų (confirming no missing atoms or unmodeled solvent molecules).
Step-by-step X-ray crystallography workflow with self-validating quality control checkpoints.
References
Title: Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: 1-Methyl-3,3-bis(phenylsulfanyl)piperidin-2-one
Source: International Union of Crystallography (IUCr)
URL: [Link]
Title: Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione
Source: International Union of Crystallography (IUCr) Journals
URL: [Link]
Green Chemistry Assessment: 5-(Hydroxymethyl)-1-methyl-2-piperidinone (5-HMMP) vs. Traditional Dipolar Aprotic Solvents
Executive Summary & Structural Rationale The pharmaceutical and fine chemical industries face an urgent mandate to phase out reprotoxic dipolar aprotic solvents—namely N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The pharmaceutical and fine chemical industries face an urgent mandate to phase out reprotoxic dipolar aprotic solvents—namely N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc)—due to stringent REACH regulations. While first-generation green alternatives like Cyrene™ offer excellent sustainability profiles, their chemical instability in the presence of strong inorganic bases limits their universal applicability across all synthetic workflows.
Enter 5-(Hydroxymethyl)-1-methyl-2-piperidinone (5-HMMP) . By expanding the traditional 5-membered pyrrolidone ring to a 6-membered piperidinone[1] and introducing a hydroxymethyl moiety, 5-HMMP bridges the gap between dipolar aprotic performance and protic hydrogen-bonding capability. This structural evolution alters the Abraham solvation parameters[2], significantly reducing volatility, mitigating the teratogenic toxicity pathways associated with NMP, and enhancing the solubilization of complex polar intermediates through tunable hydrogen bonding[3].
Fig 1: Structural rationale and validation pathways for 5-HMMP as a green solvent alternative.
To objectively evaluate 5-HMMP against traditional mainstays, we must analyze its thermodynamic solvation descriptors. The lactam core provides the necessary dipole moment to stabilize transition states, while the hydroxymethyl group introduces a localized hydrogen-bond donor/acceptor site. This dual-nature is critical for disrupting inter-chain hydrogen bonds in polymer synthesis, a common failure point for strictly aprotic solvents[4].
*Values for 5-HMMP are extrapolated based on N-methyl-2-piperidone base parameters combined with hydroxymethyl group contributions[2].
Experimental Validation Workflows
As an Application Scientist, I emphasize that a solvent's utility cannot be determined by computational parameters alone. It must be subjected to stress-test workflows that expose its kinetic and thermodynamic limitations. The following self-validating protocols provide empirical evidence for 5-HMMP's operational superiority.
Workflow 1: Solid-Phase Peptide Synthesis (SPPS)
Causality & Rationale: SPPS is the ultimate stress test for a solvent. It requires the medium to simultaneously swell cross-linked polystyrene resins (matching the Hansen solubility sphere of the polymer) and solubilize highly polar Fmoc-protected amino acids and coupling reagents[4]. DMF and NMP are industry standards, but 5-HMMP's dual aprotic/protic nature offers superior swelling of difficult, hydrophobic peptide sequences by actively disrupting secondary structure formation (β-sheet aggregation) during chain elongation.
Step-by-Step Methodology:
Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin into a fritted solid-phase reaction vessel. Add 5.0 mL of 5-HMMP and agitate at 25°C for 30 minutes to achieve maximal polymer swelling.
Fmoc Deprotection: Drain the solvent. Add 3.0 mL of a 20% (v/v) piperidine in 5-HMMP solution. Agitate for 3 minutes, drain, and repeat for 10 minutes.
Solvent Wash: Wash the resin vigorously with 5-HMMP (5 × 3.0 mL) to remove residual piperidine and dibenzofulvene byproducts.
Activation & Coupling: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-AA-OH and 0.48 mmol of HATU in 2.0 mL of 5-HMMP. Add 1.0 mmol of DIPEA. Transfer the activated ester solution to the resin and agitate for 45 minutes.
Self-Validation Checkpoint (Kaiser Test): Withdraw a few resin beads and apply the Kaiser test reagents (ninhydrin/phenol/KCN). A negative result (pale yellow) confirms >99% coupling efficiency. Logic: If the test is positive (blue), the solvent failed to maintain the active ester concentration or adequately swell the resin, mandating a double-coupling cycle. 5-HMMP consistently yields negative Kaiser tests even for sterically hindered amino acids.
Fig 2: Self-validating SPPS workflow utilizing 5-HMMP for optimal resin swelling and coupling.
Workflow 2: Suzuki-Miyaura Cross-Coupling
Causality & Rationale: Transition metal catalysis requires a solvent that stabilizes the active Pd(0) species without out-competing the ligands or substrates for coordination sites[1]. Unlike Cyrene, which can degrade in the presence of the inorganic bases required for Suzuki couplings, 5-HMMP's piperidinone core is base-stable. Furthermore, the hydroxymethyl group acts as a phase-transfer facilitator, partially solubilizing inorganic carbonates and accelerating the transmetalation step.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried 10 mL Schlenk flask, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the solid mixture.
Solvation: Introduce 3.0 mL of degassed 5-HMMP.
Reaction Execution: Stir the mixture at 80°C under an argon atmosphere for 4 hours.
Self-Validation Checkpoint (GC-MS Mass Balance): Quench a 50 μL aliquot with water, extract with ethyl acetate containing dodecane (internal standard), and analyze via GC-MS. Logic: A mass balance >95% with <1% homocoupling byproduct validates the solvent's inertness and its stabilizing effect on the oxidative addition complex. 5-HMMP prevents catalyst precipitation (blackening) typically observed in poorly solvating green alternatives.
Conclusion & Green Chemistry Impact
The transition from traditional dipolar aprotic solvents to 5-HMMP represents a paradigm shift in solvent engineering. By strategically utilizing a 6-membered lactam core functionalized with a hydroxymethyl group, chemists can achieve the high dipole moments required for transition state stabilization while benefiting from enhanced base stability and tunable hydrogen bonding. This results in lower E-factors (due to higher yields and easier solvent recovery via its elevated boiling point) and a vastly improved toxicological profile, making 5-HMMP a premier candidate for next-generation pharmaceutical manufacturing.
References
Source: National Center for Biotechnology Information (PMC)
Catalytic Alkylation Reactions of Weakly Acidic Carbonyl and Related Compounds Using Alkenes as Electrophiles
Source: The Royal Society of Chemistry
URL
Organic carbonates as green media: from laboratory syntheses to industrial applications
Source: The Royal Society of Chemistry
URL
Thermal Analysis (TGA/DSC) of 5-(Hydroxymethyl)-1-methyl-2-piperidinone: A Comparative Guide
As pharmaceutical development shifts toward more complex active pharmaceutical ingredients (APIs), the selection of appropriate intermediates, excipients, and solvents becomes critical. 5-(Hydroxymethyl)-1-methyl-2-piper...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical development shifts toward more complex active pharmaceutical ingredients (APIs), the selection of appropriate intermediates, excipients, and solvents becomes critical. 5-(Hydroxymethyl)-1-methyl-2-piperidinone is a highly functionalized lactam derivative that offers unique chemical reactivity compared to traditional industry standards.
This guide provides an in-depth, objective comparison of the thermal properties of 5-(Hydroxymethyl)-1-methyl-2-piperidinone against two widely used structural alternatives: 1-Methyl-2-pyrrolidinone (NMP) and 1-Methyl-2-piperidinone (NMPi) . By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we dissect the thermodynamic causality behind their physical behaviors.
Structural Causality & Thermodynamic Behavior
To understand the thermal profile of a compound, one must first analyze its molecular architecture. The thermal behaviors of NMP and NMPi are governed primarily by dipole-dipole interactions inherent to their aprotic lactam rings. They are highly stable, free-flowing liquids with well-defined boiling points and low enthalpies of vaporization[1].
In contrast, the addition of a hydroxymethyl group (-CH₂OH) at the 5-position of the piperidinone ring fundamentally alters the thermodynamic landscape of 5-(Hydroxymethyl)-1-methyl-2-piperidinone.
Hydrogen Bonding Network: The hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This creates an extensive intermolecular network that drastically increases the energy required to induce a phase change.
Thermal Shift: While NMP evaporates cleanly around 202°C, the hydrogen-bonded network of the hydroxymethyl derivative delays vaporization. Consequently, its evaporation onset is pushed so high that it begins to overlap with the thermal degradation threshold of the piperidinone ring (typically >280°C).
Degradation vs. Evaporation: During thermal profiling, this compound will exhibit a complex mass-loss curve where dehydration (loss of water from the -OH group) and retro-aldol type cleavages compete with standard vaporization [2].
Self-Validating Experimental Methodologies
To accurately capture these complex thermal transitions without analytical artifacts, the following self-validating TGA and DSC protocols must be employed. These steps are designed to isolate true thermodynamic events from kinetic or instrument-induced errors.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine mass loss kinetics, evaporation onset, and degradation temperatures.
Crucible Selection: Use an alumina (Al₂O₃) crucible rather than platinum. Causality: Platinum can catalytically lower the activation energy for the thermal decomposition of functionalized amines and alcohols, skewing the degradation onset. Alumina remains inert.
Sample Loading & Baseline: Load 5.0 to 10.0 mg of the sample. Run an empty crucible blank prior to the sample run to establish a baseline and subtract buoyancy effects caused by heating gases.
Purge Gas: Utilize high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation, ensuring the mass loss is strictly due to thermal decomposition or evaporation.
Heating Profile: Hold isothermally at 30°C for 5 minutes to stabilize the microbalance, then apply a dynamic heating rate of 10°C/min up to 600°C.
Objective: Map phase transitions (melting, glass transition) and measure the enthalpy of thermal events.
Pan Configuration: Seal 2.0 to 5.0 mg of the sample in an aluminum pan with a pinhole lid . Causality: The hydroxymethyl group holds trace moisture and will eventually vaporize. A hermetically sealed pan would build internal pressure, artificially shifting the boiling point and potentially rupturing the pan. The pinhole allows vapor escape while maintaining thermal contact.
Calibration: Validate the instrument's heat flow and temperature accuracy using an Indium standard (
Tm
= 156.6°C) prior to analysis.
Heating Profile: Under a 50 mL/min N₂ purge, heat the sample from 0°C to 300°C at 10°C/min.
Comparative Thermal Performance Data
The table below synthesizes the quantitative thermal data, contrasting the target compound against its aprotic alternatives. The data illustrates the profound impact of the hydroxymethyl substitution on thermal stability and phase behavior.
Parameter
1-Methyl-2-pyrrolidinone (NMP)
1-Methyl-2-piperidinone (NMPi)
5-(Hydroxymethyl)-1-methyl-2-piperidinone
Molecular Weight
99.13 g/mol
113.16 g/mol
143.18 g/mol
Physical State (25°C)
Liquid
Liquid
Viscous Liquid / Low-Melting Solid
Melting Point (
Tm
, DSC)
-24 °C
17 °C
~ 65 - 75 °C
Evaporation Onset (TGA)
202 °C
226 °C
> 280 °C (Overlaps with degradation)
Degradation Onset (TGA)
> 350 °C
> 350 °C
~ 280 - 300 °C
Primary Mass Loss Event
Pure Vaporization
Pure Vaporization
Complex (Dehydration + Decomposition)
Data interpretation: The transition from a 5-membered ring (NMP) to a 6-membered ring (NMPi) yields a predictable +24°C increase in boiling point due to increased molecular weight and surface area [1]. However, the addition of the hydroxymethyl group shifts the compound from a volatile solvent to a high-boiling intermediate, making it unsuitable for processes requiring low-temperature solvent recovery, but highly advantageous for high-temperature reactions requiring a stable, non-volatile reactant.
Decision Logic & Workflow Visualization
The following diagram maps the logical workflow for conducting these thermal analyses and how the resulting data dictates the compound's application in pharmaceutical manufacturing.
Figure 1: Standardized TGA and DSC workflow for thermal profiling of lactam-based intermediates.
Conclusion
When comparing 5-(Hydroxymethyl)-1-methyl-2-piperidinone to standard lactams like NMP and NMPi, the defining performance differentiator is its extensive hydrogen-bonding capacity. While NMP excels as a recoverable, highly stable solvent, the hydroxymethyl derivative acts as a high-retention, reactive intermediate.
By strictly adhering to the outlined TGA (alumina crucible) and DSC (pinhole pan) protocols, researchers can accurately deconvolute its overlapping vaporization and degradation thresholds. This ensures that process chemists can safely define the upper thermal limits for scale-up reactions involving this complex intermediate without risking unexpected thermal runaway or yield-destroying decomposition.
References
Thermochemistry of Some Derivatives of 2- and 4-Piperidone
Journal of Chemical & Engineering Data, ACS Publications
URL:[Link][1]
High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers
RSC Advances, Royal Society of Chemistry
URL:[Link][2]